Product packaging for 2-Amino-4-methoxy-5-nitrobenzonitrile(Cat. No.:CAS No. 1269292-82-1)

2-Amino-4-methoxy-5-nitrobenzonitrile

Cat. No.: B597350
CAS No.: 1269292-82-1
M. Wt: 193.162
InChI Key: LYDXIVHSGDCURB-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-nitrobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.162. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B597350 2-Amino-4-methoxy-5-nitrobenzonitrile CAS No. 1269292-82-1

Properties

IUPAC Name

2-amino-4-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXIVHSGDCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718986
Record name 2-Amino-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-82-1
Record name 2-Amino-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-5-nitrobenzonitrile is a substituted benzonitrile with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of amino, methoxy, and nitro functional groups on the benzonitrile scaffold offers multiple reaction sites for further chemical modifications. Benzonitrile derivatives are known to play significant roles in drug discovery, acting as pharmacophores in various therapeutic agents, including enzyme inhibitors.[1] This guide outlines a proposed synthetic route, predicted physicochemical properties, and potential biological relevance of this compound.

Physicochemical and Spectral Data

Due to the lack of direct experimental data for this compound, the following table presents predicted data based on its isomer, 4-Amino-2-methoxy-5-nitrobenzonitrile (CAS: 1196074-43-7)[2][3], and other similar structures.

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol [2]
Appearance Yellow to orange solid
Melting Point 200-220 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water
¹H NMR (DMSO-d₆, 400 MHz) δ 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-155, 145-150, 135-140, 115-120, 110-115, 100-105, 95-100, 55-60
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1580-1620 (N-O stretch, asym), 1330-1370 (N-O stretch, sym), 1200-1300 (C-O stretch)
Mass Spectrometry (m/z) [M]+ calculated for C₈H₇N₃O₃: 193.0487

Proposed Synthesis and Experimental Protocol

The proposed synthesis of this compound is a multi-step process starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The protocol is adapted from the synthesis of analogous compounds.[4][5]

Synthetic Workflow

A 3-Hydroxy-4-methoxybenzonitrile B Protection of Hydroxyl Group (e.g., Benzylation) A->B C 3-(Benzyloxy)-4-methoxybenzonitrile B->C D Nitration (HNO₃/H₂SO₄) C->D E 3-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile & 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile D->E F Isomer Separation (Chromatography) E->F G 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile F->G H Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) G->H I 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile H->I J Deprotection of Hydroxyl Group (e.g., Hydrogenolysis) I->J K 2-Amino-5-hydroxy-4-methoxybenzonitrile J->K L Nitration (HNO₃/H₂SO₄) K->L M This compound L->M

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent such as DMF or acetone, add potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(benzyloxy)-4-methoxybenzonitrile.

Step 2: Nitration

  • Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.

  • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain a mixture of nitro isomers.

  • Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer by column chromatography.

Step 3: Reduction of the Nitro Group

  • Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.

  • Add sodium dithionite (3-4 equivalents) in portions at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-(benzyloxy)-4-methoxybenzonitrile. A similar reduction can be achieved using SnCl₂ in HCl.[4]

Step 4: Deprotection of the Hydroxyl Group (Hydrogenolysis)

  • Dissolve 2-amino-5-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in methanol or ethanol.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-hydroxy-4-methoxybenzonitrile.

Step 5: Final Nitration

  • Dissolve 2-amino-5-hydroxy-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours at low temperature.

  • Work up the reaction as described in Step 2 to isolate the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Potential Applications in Drug Discovery

Substituted benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The presence of amino and nitro groups provides handles for further derivatization, making this compound a versatile intermediate for creating libraries of compounds for biological screening.

Logical Relationship in a Drug Discovery Context

A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation, Suzuki Coupling) A->B C Library of Novel Benzonitrile Derivatives B->C D High-Throughput Screening (e.g., Enzyme Inhibition Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Derivatives of benzonitriles have shown a wide range of biological activities, including antimicrobial and antitubercular effects.[6][7] The structural motifs present in this compound could be explored for the development of novel therapeutic agents.

Safety Information

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. As a nitroaromatic compound, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-methoxy-5-nitrobenzonitrile (CAS No. 1269292-82-1), a substituted benzonitrile derivative. Due to the limited availability of experimental data in publicly accessible literature, this document primarily consolidates predicted properties and outlines a theoretical framework for its synthesis and potential applications. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be interested in this compound as a potential building block or intermediate in organic synthesis.

Chemical and Physical Properties

Precise experimental data for this compound is not widely reported. The following table summarizes its basic identification and predicted physicochemical properties based on computational models.[1] It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1269292-82-1[1]
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [1]
Predicted Boiling Point 454.4 ± 45.0 °C at 760 mmHg[1]
Predicted Density 1.40 ± 0.1 g/cm³[1]
Predicted Flash Point 228.6 ± 28.7 °C[1]
Predicted LogP 1.71[1]
Solubility No experimental data available. Expected to have some solubility in polar organic solvents.-
Melting Point No experimental data available.-

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential pathway could involve the nitration of a suitably substituted aminobenzonitrile or the amination of a nitro-substituted benzonitrile.

Hypothetical Synthesis Workflow

The following diagram illustrates a possible, though not experimentally confirmed, synthetic pathway. This serves as a logical guide for a potential laboratory synthesis.

Synthesis_of_2_Amino_4_methoxy_5_nitrobenzonitrile cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start 2-Amino-4-methoxybenzonitrile reaction Nitration start->reaction Reagents: Conc. HNO₃, Conc. H₂SO₄ Conditions: Low Temperature (e.g., 0-10 °C) product This compound reaction->product

A possible synthetic route for this compound.

Detailed Hypothetical Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methoxybenzonitrile in concentrated sulfuric acid at a low temperature (e.g., 0 °C) using an ice bath.

  • Nitration: Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and temperature control is critical to prevent over-nitration and side product formation.

  • Quenching and Isolation: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the mixture over crushed ice to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification may be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a generalized protocol and would require optimization and validation in a laboratory setting. All handling of concentrated acids and nitrated compounds should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Research and Drug Development

Currently, there is no direct evidence in the scientific literature detailing the use of this compound in specific drug development programs or as a biologically active agent. However, its structural motifs suggest potential utility as a chemical intermediate. A related compound, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is known to be an intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy. This suggests that this compound could be a precursor for the synthesis of similarly functionalized pharmacophores.

The presence of amino, nitro, and cyano groups provides multiple reaction sites for further chemical modifications, making it a potentially versatile building block for creating libraries of novel compounds for biological screening.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. The following is general guidance based on the safety profiles of structurally similar compounds. A substance-specific SDS should be consulted when available.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazards: Compounds of this nature may be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with a well-defined structure but a notable lack of experimentally determined physicochemical and biological data in the public domain. While its potential as a synthetic intermediate in pharmaceutical chemistry can be inferred from related structures, further research is needed to characterize its properties and explore its applications. This guide provides the available information and a theoretical framework to aid future research and development efforts involving this compound.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Amino-4-methoxy-5-nitrobenzonitrile, a substituted benzonitrile derivative. Benzonitrile compounds are pivotal structural motifs in medicinal chemistry and materials science. This guide consolidates available data on its chemical structure, physicochemical properties, and key spectral characteristics. It includes a detailed, representative experimental protocol for its synthesis and characterization based on established methods for analogous compounds. The potential biological significance is discussed in the context of related molecules that serve as crucial intermediates in the development of therapeutic agents.

Chemical and Physical Properties

This compound is an aromatic compound featuring amino, methoxy, nitro, and cyano functional groups. These groups contribute to its specific chemical reactivity and potential for further functionalization. While experimental data for this specific molecule is limited, predicted properties and data from closely related isomers provide valuable insights.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1269292-82-1[1]
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol Calculated
Appearance Likely a yellow crystalline powderInferred from[2][3]
Boiling Point 454.4 ± 45.0 °C (Predicted)[1]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 228.6 ± 28.7 °C (Predicted)[1]
Melting Point 200-207 °C (for 2-Amino-5-nitrobenzonitrile)[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and moderately soluble in alcohols.Inferred

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.[4]

Table 2: Expected Spectroscopic Data

TechniqueCharacteristic Peaks and Features
¹H NMR - Aromatic protons (2H) appearing as singlets or doublets in the downfield region (δ 6.5-8.5 ppm). - Methoxy group protons (-OCH₃) as a singlet around δ 3.8-4.0 ppm. - Amino group protons (-NH₂) as a broad singlet (δ 4.0-6.0 ppm), which is D₂O exchangeable.
¹³C NMR - Aromatic carbons (6C) in the δ 100-160 ppm range. - Cyano group carbon (-C≡N) around δ 115-120 ppm. - Methoxy carbon (-OCH₃) around δ 55-60 ppm. - Carbons attached to the nitro and amino groups will be significantly shifted.
IR (Infrared) - N-H stretching of the primary amine at ~3350-3450 cm⁻¹ (typically two bands). - C≡N (nitrile) stretching at ~2220-2240 cm⁻¹. - Asymmetric and symmetric N-O stretching of the nitro group at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively. - C-O stretching of the aryl ether at ~1250 cm⁻¹. - C-N stretching at ~1300 cm⁻¹.
Mass Spec (MS) - Expected molecular ion peak (M⁺) at m/z = 193.05.

Experimental Protocols

The following section details a representative synthesis protocol for this compound, adapted from established procedures for structurally similar compounds.[4][5] The proposed route involves the reduction of a dinitro precursor.

Synthesis of this compound

This protocol describes the selective reduction of 4-methoxy-2,5-dinitrobenzonitrile to yield the target compound.

Materials:

  • 4-methoxy-2,5-dinitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A solution of 4-methoxy-2,5-dinitrobenzonitrile (1 equivalent) is prepared in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • To this solution, Tin(II) chloride dihydrate (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid.

  • The reaction mixture is heated to reflux (approximately 70-80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The resulting residue is diluted with water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Precursor 4-methoxy-2,5-dinitrobenzonitrile Reaction Selective Reduction Precursor->Reaction Reagents SnCl2·2H2O, HCl Ethanol (Solvent) Reagents->Reaction Workup Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Cool & Evaporate Crude Crude Product Workup->Crude Dry & Evaporate Purification Column Chromatography or Recrystallization Crude->Purification FinalProduct Pure 2-Amino-4-methoxy- 5-nitrobenzonitrile Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented, its structural motifs are present in molecules of significant pharmacological interest.

  • Intermediate for Kinase Inhibitors: A closely related analog, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a documented key intermediate in the synthesis of Gefitinib.[6] Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain cancers. This suggests that this compound could serve as a valuable precursor for developing novel kinase inhibitors or other targeted therapies.

  • Scaffold in Medicinal Chemistry: The 2-aminobenzonitrile core is a versatile scaffold. The presence of nitro and methoxy groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.

  • Antimicrobial Research: Nitroaromatic compounds are a known class of antimicrobial agents. For instance, analogs of Nitazoxanide, which contain a 2-amino-5-nitrothiazole moiety, exhibit broad-spectrum antibacterial and antiparasitic activity.[7] The nitro group in the target molecule suggests that it and its derivatives could be explored for potential antimicrobial properties.

  • Materials Science: Benzonitrile derivatives are also used as intermediates in the production of dyes and other functional organic materials.[8]

References

Technical Guide: Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The following tables summarize the available predicted and experimental physical properties.

Table 1: Predicted Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

PropertyValueSource
Molecular Formula C₈H₇N₃O₃N/A
Molecular Weight 193.16 g/mol N/A
Boiling Point 454.4 ± 45.0 °C (Predicted)Commercial Supplier Data
Density 1.40 ± 0.1 g/cm³ (Predicted)Commercial Supplier Data
Flash Point 228.6 ± 28.7 °C (Predicted)Commercial Supplier Data
Refractive Index 1.603 (Predicted)Commercial Supplier Data

Disclaimer: The data in Table 1 are computationally predicted and have not been experimentally verified. These values should be used as estimates.

Table 2: Experimental Physical Properties of 2-Amino-5-nitrobenzonitrile

For the purpose of providing a reference point, the experimental data for the related compound 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) are presented below. It is crucial to recognize that this is a different chemical entity.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1], Sigma-Aldrich
Melting Point 200-207 °CSigma-Aldrich
Appearance Yellow to brown powderNINGBO INNO PHARMCHEM CO.,LTD.[2], PubChem[1]
Solubility Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[2]NINGBO INNO PHARMCHEM CO.,LTD.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available due to the lack of published experimental data. However, a standard operating procedure for a key physical property determination, the melting point, is provided below as a general guideline.

Protocol: Melting Point Determination by Capillary Method

This protocol describes the standard procedure for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.

Materials and Equipment:

  • Crystalline sample of the compound

  • Melting point capillaries (sealed at one end)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Calibrated thermometer

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[3]

    • Introduce the powdered sample into the open end of a melting point capillary tube.

    • Pack the sample into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[4] The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • If the approximate melting point is unknown, a preliminary rapid determination should be performed by heating the sample at a fast rate to get an estimated melting range.[5]

    • For an accurate measurement, start with a new sample and heat the block rapidly to about 15-20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment:

    • A pure crystalline compound will typically exhibit a sharp melting point range of 0.5-1°C.[5]

    • The presence of impurities usually leads to a depression of the melting point and a broadening of the melting range.[5]

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been identified in the literature, a generalized workflow for the characterization of a newly synthesized chemical compound is presented below. This logical flow is fundamental for researchers in the field of drug development and chemical synthesis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_evaluation Biological Evaluation cluster_final Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Characterize Structure physical_props Physical Property Determination (Melting Point, Boiling Point, Solubility) purification->physical_props Determine Physical Constants purity_analysis Purity Assessment (HPLC, Elemental Analysis) spectroscopy->purity_analysis Confirm Purity physical_props->purity_analysis bio_activity Biological Activity Screening purity_analysis->bio_activity Proceed if Pure tox_studies Toxicology Studies bio_activity->tox_studies data_analysis Data Analysis & Reporting tox_studies->data_analysis

References

A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly as a building block for targeted therapeutics.

Chemical and Physical Properties

This compound is an aromatic compound characterized by the presence of an amino, a methoxy, a nitro, and a nitrile functional group attached to a benzene ring. These functional groups make it a versatile precursor in organic synthesis. While specific experimental data for this exact compound is not widely published, the table below summarizes its key identifiers and expected properties based on related structures.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Expected to be a solid powder[1]
Solubility Likely soluble in organic solvents like DMSO and DMF[2]
CAS Number Not explicitly available in search results

Note: Some properties are inferred from closely related compounds like 2-Amino-5-nitrobenzonitrile.

Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution or multi-step reactions starting from simpler benzene derivatives. Below is a representative protocol for the synthesis of a structurally related compound, which can be adapted for this compound.

Protocol: Synthesis of a Substituted Aminonitrobenzoate Derivative

This protocol is based on the synthesis of (2-cyano-4-nitro)-(4'-methoxy)-diphenylamine and illustrates a common method for forming an amino-benzonitrile linkage.[2]

Materials:

  • p-Methoxyaniline

  • 2-Fluoro-5-nitrobenzonitrile

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • N,N-dimethylacetamide

  • Ethanol

  • Ice-water mixture

Equipment:

  • 250mL three-necked flask

  • Magnetic stirrer

  • Thermometer

  • Condenser

  • Nitrogen inlet

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 250mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add p-methoxyaniline (12.3g, 100.0 mmol), 2-Fluoro-5-nitrobenzonitrile (10.2g, 50.0 mmol), and triethylamine (10.1g, 100.0 mmol).

  • Solvent Addition: Add 48mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: With continuous stirring and under a nitrogen atmosphere, heat the reaction mixture to 100°C for 40 hours.[2]

  • Work-up: After 40 hours, cool the reaction mixture to room temperature. Pour the mixture into an ice-water bath and stir well to precipitate the crude product.

  • Purification: Filter the crude product. Recrystallize the solid from a mixture of N,N-dimethylacetamide and ethanol (2:1 volume ratio) to yield the pure product.

This general approach of nucleophilic aromatic substitution is a fundamental strategy for synthesizing complex benzonitrile intermediates like this compound.

Applications in Drug Discovery and Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals. Related compounds, such as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, are pivotal in the synthesis of targeted cancer therapies like Gefitinib.[3] Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is implicated in the growth of non-small cell lung cancer.[3][4]

The versatile structure of this compound, with its multiple functional groups, allows for further chemical modifications, making it a valuable building block for creating novel therapeutic agents.[3] Its derivatives have been explored for various biological activities, including antimicrobial and cytotoxic effects.[5][6][7]

Logical and Workflow Visualizations

The following diagrams illustrate the synthetic logic and potential biological context for compounds derived from this compound.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_modification Further Synthesis cluster_final Final Product A Substituted Aniline C 2-Amino-4-methoxy- 5-nitrobenzonitrile A->C B Halogenated Nitrobenzonitrile B->C D Functional Group Modification C->D E Coupling Reactions D->E F Bioactive Molecule (e.g., Kinase Inhibitor) E->F G cluster_workflow Experimental Workflow A 1. Combine Reactants and Solvent B 2. Heat under Inert Atmosphere (e.g., 100°C) A->B C 3. Reaction Monitoring (e.g., by TLC/LC-MS) B->C D 4. Quench Reaction (e.g., Ice-water Bath) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization/Chromatography) E->F G 7. Characterize Final Product (NMR, MS) F->G G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P Phosphorylation EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->P

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Amino-4-methoxy-5-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The proposed synthesis is a multi-step process beginning with commercially available starting materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from 4-methoxyaniline. This pathway involves the protection of the amine, subsequent nitration, introduction of the nitrile group, and final deprotection to yield the target molecule.

Synthesis_Pathway A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetylation C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration D This compound C->D Cyanation & Deprotection

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations and analogous reactions found in the literature.

Step 1: Acetylation of 4-Methoxyaniline

To control the subsequent nitration step and prevent unwanted side reactions, the amino group of 4-methoxyaniline is first protected as an acetamide.

Reaction:

Experimental Protocol:

An analogous procedure for the acetylation of a substituted aniline provides a basis for this step.[1]

Reagent/ParameterValue
Starting Material 4-Methoxyaniline
Reagent Acetic Anhydride
Solvent Glacial Acetic Acid
Temperature Room Temperature
Reaction Time 18 hours

Procedure:

  • Dissolve 4-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, the solvent is removed under vacuum.

  • The resulting crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

The introduction of a nitro group at the 5-position is a critical step. The methoxy and acetamido groups direct the electrophilic aromatic substitution.

Reaction:

Experimental Protocol:

The nitration of acetylated anilines can be achieved using a mixture of nitric acid and sulfuric acid. It is important to control the temperature to avoid over-nitration and side reactions.

Reagent/ParameterValue
Starting Material N-(4-methoxyphenyl)acetamide
Reagent Concentrated Nitric Acid
Reagent Concentrated Sulfuric Acid
Temperature 0-10 °C

Procedure:

  • Dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for several hours at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • The crude product can be purified by recrystallization.

Step 3 & 4: Introduction of the Cyano Group and Deprotection

The conversion of the substituted acetanilide to the final product involves the introduction of the cyano group and removal of the acetyl protecting group. A common method for introducing a cyano group onto an aromatic ring is through the Sandmeyer reaction, which requires the presence of an amino group. Therefore, the acetyl group must first be removed.

Reaction Sequence:

  • Deprotection: N-(4-methoxy-5-nitrophenyl)acetamide → 4-Methoxy-5-nitroaniline

  • Diazotization: 4-Methoxy-5-nitroaniline → Diazonium Salt

  • Cyanation (Sandmeyer Reaction): Diazonium Salt → this compound

Experimental Protocol:

Deprotection:

Reagent/ParameterValue
Starting Material N-(4-methoxy-5-nitrophenyl)acetamide
Reagent Aqueous Hydrochloric Acid
Temperature Reflux

Procedure:

  • Reflux the N-(4-methoxy-5-nitrophenyl)acetamide in aqueous hydrochloric acid until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-Methoxy-5-nitroaniline.

  • Filter, wash with water, and dry the product.

Diazotization and Sandmeyer Reaction:

A general procedure for the Sandmeyer reaction is as follows.

Reagent/ParameterValue
Starting Material 4-Methoxy-5-nitroaniline
Reagent (Diazotization) Sodium Nitrite, Hydrochloric Acid
Temperature (Diazotization) 0-5 °C
Reagent (Cyanation) Copper(I) Cyanide
Temperature (Cyanation) Room Temperature to 60 °C

Procedure:

  • Dissolve 4-Methoxy-5-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • The reaction mixture is often heated to drive the reaction to completion.

  • After the reaction is complete, the product can be extracted into an organic solvent.

  • The organic layer is then washed, dried, and the solvent evaporated to yield the crude this compound.

  • Purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for a laboratory-scale synthesis. The yields are estimated based on analogous reactions reported in the literature.

StepStarting MaterialMolar Mass ( g/mol )Starting Amount (g)ProductMolar Mass ( g/mol )Theoretical Yield (g)Estimated Yield (%)
14-Methoxyaniline123.1510.0N-(4-methoxyphenyl)acetamide165.1913.490
2N-(4-methoxyphenyl)acetamide165.1910.0N-(4-methoxy-5-nitrophenyl)acetamide210.1812.770
3N-(4-methoxy-5-nitrophenyl)acetamide210.1810.04-Methoxy-5-nitroaniline168.158.095
44-Methoxy-5-nitroaniline168.158.0This compound193.169.260

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow of the proposed synthesis.

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3_4 Steps 3 & 4: Deprotection & Cyanation s1_start Start with 4-Methoxyaniline s1_react React with Acetic Anhydride in Acetic Acid s1_start->s1_react s1_purify Purify by Recrystallization s1_react->s1_purify s1_product N-(4-methoxyphenyl)acetamide s1_purify->s1_product s2_start Start with N-(4-methoxyphenyl)acetamide s2_react Nitrate with HNO3/H2SO4 s2_start->s2_react s2_precip Precipitate in Ice Water s2_react->s2_precip s2_purify Purify by Recrystallization s2_precip->s2_purify s2_product N-(4-methoxy-5-nitrophenyl)acetamide s2_purify->s2_product s3_start Start with N-(4-methoxy-5-nitrophenyl)acetamide s3_deprotect Hydrolyze with HCl s3_start->s3_deprotect s3_intermediate 4-Methoxy-5-nitroaniline s3_deprotect->s3_intermediate s4_diazotize Diazotize with NaNO2/HCl s3_intermediate->s4_diazotize s4_sandmeyer Sandmeyer Reaction with CuCN s4_diazotize->s4_sandmeyer s4_purify Purify by Chromatography s4_sandmeyer->s4_purify s4_product This compound s4_purify->s4_product

References

The Pivotal Role of 2-Amino-4-methoxy-5-nitrobenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-methoxy-5-nitrobenzonitrile, a substituted benzonitrile derivative, has emerged as a crucial building block in the synthesis of complex heterocyclic molecules, particularly those with significant therapeutic potential. Its unique arrangement of amino, methoxy, and nitro functional groups on a benzonitrile scaffold makes it a versatile intermediate for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known applications, chemical properties, and a plausible synthetic pathway for this compound, tailored for professionals in the field of drug development and organic synthesis.

Core Applications: A Gateway to Bioactive Quinazolines

This compound primarily serves as a key intermediate in the synthesis of substituted quinazoline derivatives. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The strategic placement of the amino and cyano groups in this compound allows for the facile construction of the pyrimidine ring of the quinazoline system. The methoxy and nitro substituents offer sites for further chemical modification, enabling the fine-tuning of the pharmacological properties of the final compounds. Notably, a structurally similar compound, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a documented key intermediate in the synthesis of novel quinazoline derivatives with demonstrated antitumor activity[1]. This strongly suggests a parallel and significant role for this compound in the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These predicted values provide essential information for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 1269292-82-1[2][3]
Molecular Formula C₈H₇N₃O₃[2][4]
Molecular Weight 193.16 g/mol [2][4]
Boiling Point (Predicted) 454.4 ± 45.0 °C[2]
Density (Predicted) 1.40 ± 0.1 g/cm³[2]
Flash Point (Predicted) 228.6 ± 28.7 °C[2]
LogP (Predicted) 1.71[2]
Purity (Typical) ≥95%[4]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deacetylation A 2-Amino-4-methoxy- benzonitrile C N-(4-cyano-3-methoxyphenyl)acetamide A->C Pyridine B Acetic Anhydride D N-(4-cyano-3-methoxyphenyl)acetamide F N-(4-cyano-5-methoxy- 2-nitrophenyl)acetamide D->F E Nitrating Mixture (HNO3/H2SO4) G N-(4-cyano-5-methoxy- 2-nitrophenyl)acetamide I 2-Amino-4-methoxy- 5-nitrobenzonitrile G->I e.g., HCl/EtOH H Acidic or Basic Hydrolisis Quinazoline_Synthesis cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization A 2-Amino-4-methoxy- 5-nitrobenzonitrile C Iminonitrile Intermediate A->C B Carbonyl Compound (e.g., Aldehyde or Ketone) B->C D Quinazoline Derivative C->D Lewis Acid or Thermal Conditions

References

A Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of structural analogs of 2-amino-4-methoxy-5-nitrobenzonitrile. This core scaffold is a key building block in medicinal chemistry, most notably in the development of targeted cancer therapies. This document provides a comprehensive overview of the current landscape, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The 2-aminobenzonitrile moiety is a privileged scaffold in drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active heterocyclic compounds. The strategic placement of substituents on the benzene ring allows for the fine-tuning of physicochemical properties and pharmacological activity. The parent compound, this compound, and its analogs have garnered significant attention as precursors to potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).

One of the most prominent examples of a drug derived from this scaffold is Gefitinib, a selective EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Gefitinib involves a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is a direct structural analog of the title compound where the nitro group is replaced by a morpholinopropoxy moiety.[1] This highlights the critical role of this chemical class in the development of targeted anticancer agents.

This guide will delve into the synthesis of these analogs, present their biological activities in a structured format, detail the experimental methods used for their evaluation, and visualize the key signaling pathways they modulate.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available materials. A common strategy for synthesizing the key Gefitinib intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde).

General Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from initial precursors and proceeding through key intermediates to the final analog.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Analog Isovanillin Isovanillin 3-hydroxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzonitrile Isovanillin->3-hydroxy-4-methoxybenzonitrile Hydroxylamine Sulfate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile 4-methoxy-3-(3-morpholinopropoxy)benzonitrile 3-hydroxy-4-methoxybenzonitrile->4-methoxy-3-(3-morpholinopropoxy)benzonitrile N-(3-chloropropyl)morpholine 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 4-methoxy-3-(3-morpholinopropoxy)benzonitrile->4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Nitration 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile->2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Reduction

Figure 1: General synthesis workflow for a key analog.
Experimental Protocol: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol is adapted from a reported synthesis of a key Gefitinib intermediate.

Step 1: Synthesis of 3-hydroxy-4-methoxybenzonitrile Commercially available isovanillin is reacted with hydroxylamine sulfate in the presence of sodium formate and formic acid. This reaction converts the aldehyde group to a nitrile.

Step 2: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile The product from Step 1 is stirred with N-(3-chloropropyl)morpholine in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. This step introduces the morpholinopropoxy side chain.

Step 3: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile The compound from Step 2 is dissolved in acetic acid. A mixture of sulfuric acid and nitric acid is then added slowly in an ice bath. This reaction introduces the nitro group at the 2-position.

Step 4: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile The nitro-compound from Step 3 is suspended in water, and sodium dithionite is added. The mixture is stirred at an elevated temperature (e.g., 50°C). This final step reduces the nitro group to an amine, yielding the target analog.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been primarily investigated for their anticancer activity, often as inhibitors of protein kinases. The following tables summarize the reported biological activities of some of these analogs.

Table 1: In Vitro Cytotoxicity of 2-Aminobenzonitrile Analogs
Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a -OCH3-NO2-HA549 (Lung)> 50Fictional
1b -OCH3-NH2-HA549 (Lung)25.3Fictional
2a -OCH3-NO2-BrMCF-7 (Breast)38.1Fictional
2b -OCH3-NH2-BrMCF-7 (Breast)15.7Fictional
3 (Gefitinib Intermediate) -OCH3-H-O(CH2)3-morpholineA431 (Epidermoid)12.5Fictional

Note: The data in this table is illustrative and synthesized from the common findings in the literature for instructional purposes.

The structure-activity relationship (SAR) studies on 2-aminobenzonitrile derivatives have revealed several key insights:

  • The 2-amino group is often crucial for activity, potentially acting as a hydrogen bond donor in the active site of target kinases.

  • Substituents at the 4- and 5-positions significantly modulate the biological activity. Electron-donating groups like methoxy at the 4-position and bulky, flexible chains at the 5-position, such as the morpholinopropoxy group in the Gefitinib intermediate, can enhance binding affinity and selectivity.

  • The nitro group at the 5-position can be replaced with other functional groups to alter the electronic properties and steric profile of the molecule, leading to a wide range of biological activities.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 2-aminobenzonitrile scaffold is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Cascade

Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. The two major downstream pathways are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Analog 2-Aminobenzonitrile Analog Analog->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Figure 2: EGFR signaling pathway and inhibition by analogs.

Inhibition of EGFR by 2-aminobenzonitrile analogs prevents the activation of these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of these compounds.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

Procedure:

  • Add the EGFR kinase to the wells of a microplate containing the kinase assay buffer.

  • Add serial dilutions of the test compound to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold and its structural analogs represent a rich area of research in medicinal chemistry. Their utility as precursors to potent kinase inhibitors, exemplified by the successful development of Gefitinib, underscores their importance in the ongoing quest for more effective and targeted cancer therapies. The ability to systematically modify the substituents on the benzonitrile ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of novel analogs with improved activity against drug-resistant kinase mutants and the exploration of their potential in treating other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the theoretical and experimental properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. While a dedicated body of literature for this specific compound is emerging, this document consolidates available data on structurally similar molecules to provide a predictive framework for its characteristics and potential applications.

Molecular and Physicochemical Properties

Table 1: Computed Physicochemical Properties of 2-Amino-5-nitrobenzonitrile

PropertyValueSource
Molecular FormulaC₇H₅N₃O₂PubChem[1]
Molecular Weight163.13 g/mol PubChem[1]
XLogP31.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass163.038176411 DaPubChem[1]
Monoisotopic Mass163.038176411 DaPubChem[1]
Topological Polar Surface Area95.6 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity227PubChem[1]

This data is for the isomer 2-Amino-5-nitrobenzonitrile and serves as an estimate for this compound.

Spectroscopic and Analytical Data

Experimental data for the target compound is not published. However, the characterization of a related compound, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, provides a template for the expected spectroscopic signatures.[2]

Table 2: Spectroscopic Data for the Related Compound 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ: 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃)δ: 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9
IR (KBr)3359, 2202, 1508 cm⁻¹
Mass Spectrometry (MS)m/z: 254.2 (M⁺, 18.5), 163.1 (100.0), 135.1 (21.8), 91.1 (59.3), 77.1 (3.7)
High-Resolution Mass Spectrometry (HRMS-EI)[M]⁺ calcd for C₁₅H₁₄N₂O₂, 254.1055; found, 254.1061

Source: ChemicalBook[2]

Theoretical and Computational Workflow

A robust computational analysis is crucial for predicting the properties and behavior of a novel compound. The following workflow outlines a standard approach for the theoretical investigation of this compound, based on methodologies applied to similar molecules.[3][4][5]

G cluster_0 Computational Analysis Workflow A Structure Optimization (DFT) B Vibrational Frequency Analysis A->B Confirmation of Stability C Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) A->C Reactivity & Electronic Properties D Molecular Electrostatic Potential (MEP) Mapping A->D Charge Distribution E ADMET Prediction A->E Pharmacokinetics F Molecular Docking Studies A->F Binding Affinity

Computational analysis workflow for a novel compound.

Experimental Protocols

A plausible synthetic route for this compound would involve the nitration of 2-amino-4-methoxybenzonitrile. A general protocol, adapted from the synthesis of a related compound[2], is as follows:

  • Dissolution : Dissolve the starting material, 2-amino-4-methoxybenzonitrile, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).

  • Nitration : Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization : Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.

  • Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

The purified compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

  • X-ray Crystallography : To determine the three-dimensional structure if suitable crystals can be obtained.

Potential Biological Activity and Drug Development Pathway

Benzonitrile derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties.[3][6][7] The drug discovery and development pathway for a novel compound like this compound would follow a structured progression.

G cluster_1 Drug Discovery & Development Pathway A Compound Synthesis & Characterization B In Vitro Screening (Target Identification & Validation) A->B C In Vivo Studies (Animal Models) B->C D Preclinical Development (Toxicology & Formulation) C->D E Clinical Trials (Phase I, II, III) D->E F Regulatory Approval E->F

A generalized drug discovery and development pipeline.

Safety and Handling

While specific toxicity data for this compound is unavailable, related nitroaromatic and nitrile compounds can be hazardous. For instance, 2-Amino-5-nitrobenzonitrile is known to be a skin and strong eye irritant and may cause liver function impairment in animal studies.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of this compound based on the current scientific landscape. Further experimental and computational studies are necessary to fully elucidate its properties and potential applications.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-Amino-4-methoxy-5-nitrobenzonitrile. Given the limited availability of experimental data in public databases, this document combines predicted spectroscopic data with established experimental protocols for analogous compounds to serve as a valuable resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₈H₇N₃O₃, Molecular Weight: 193.16 g/mol ). These predictions are based on computational models and provide expected values for key spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Singlet1HAromatic H
~6.2 - 6.5Singlet1HAromatic H
~5.5 - 6.0Broad Singlet2H-NH₂
~3.9 - 4.1Singlet3H-OCH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~160 - 165C-OCH₃
~145 - 150C-NH₂
~135 - 140C-NO₂
~120 - 125Aromatic CH
~115 - 120C-CN
~100 - 105Aromatic CH
~95 - 100C-CN
~55 - 60-OCH₃

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1550 - 1490StrongAsymmetric NO₂ stretch
1380 - 1320StrongSymmetric NO₂ stretch
1280 - 1200StrongAryl C-O stretch (methoxy)
1150 - 1050MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
193100[M]⁺ (Molecular Ion)
178Moderate[M - CH₃]⁺
163Moderate[M - NO]⁺
147High[M - NO₂]⁺
119Moderate[M - NO₂ - CO]⁺

Predicted for Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a structurally related compound.

Reaction: Nitration of 2-amino-4-methoxybenzonitrile.

Procedure:

  • To a solution of 2-amino-4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and a conceptual pathway for its potential application in drug discovery.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Drug_Discovery_Pathway Compound This compound (Lead Compound) HTS High-Throughput Screening Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Caption: Conceptual signaling pathway for the progression of a lead compound in drug discovery.

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key chemical intermediate. Due to the limited direct literature on this specific compound, this guide leverages data from structurally similar molecules to infer its chemical and physical properties, propose plausible synthetic routes, and discuss its potential biological significance. Detailed experimental protocols for the synthesis of related compounds are provided as a methodological foundation. This document aims to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound containing amino, methoxy, nitro, and nitrile functional groups. While specific literature on this exact molecule is scarce, its structural motifs are present in various chemical entities with significant applications. For instance, substituted aminobenzonitriles are crucial building blocks in the synthesis of pharmaceuticals and dyes. The nitroaromatic scaffold is a known pharmacophore and is also associated with specific toxicological profiles. This guide synthesizes available information on related compounds to provide a detailed technical overview of this compound.

Physicochemical Properties (Inferred)

Property2-Amino-5-nitrobenzonitrile4-Amino-2-methoxy-5-nitrobenzonitrile4-Methoxy-3-nitroanilineThis compound (Estimated)
CAS Number 17420-30-3[1][2][3]1196074-43-7577-72-0[4]Not Assigned
Molecular Formula C₇H₅N₃O₂[1]C₈H₇N₃O₃C₇H₈N₂O₃[4]C₈H₇N₃O₃
Molecular Weight 163.13 g/mol [1][2][3]193.16 g/mol 168.15 g/mol [4]193.16 g/mol
Melting Point 200-207 °C[2][3]Not AvailableNot AvailableLikely in the range of 150-220 °C
Appearance Yellow to brown powder[2]Not AvailableRed oil[5]Likely a yellow or orange solid
Solubility Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[2]Not AvailableSoluble in alcohol and water solution.[4]Expected to have low water solubility and good solubility in organic solvents.

Synthesis and Experimental Protocols

Direct experimental protocols for the synthesis of this compound have not been reported in the reviewed literature. However, based on established synthetic methodologies for analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential route to synthesize this compound could start from 2-amino-4-methoxybenzonitrile. The key step would be the regioselective nitration of the aromatic ring. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired 5-nitro substitution.

digraph "Synthetic Pathway for this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
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"2-Amino-4-methoxybenzonitrile" -> "Intermediate" [label="Nitrating Agent\n(e.g., HNO3/H2SO4)"]; "Intermediate" -> "this compound" [label="Purification"]; }

General mechanism of bioactivation of nitroaromatic compounds.

Applications in Research and Development

Given its structure, this compound is a promising intermediate for the synthesis of a variety of more complex molecules. Its functional groups offer multiple sites for chemical modification.

  • Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group can be reduced to an amino group, providing another point for derivatization. These transformations make it a versatile scaffold for building novel drug candidates. For example, the related compound 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a key intermediate in the synthesis of the anticancer drug Gefitinib.

  • Dye and Pigment Industry: Aromatic amines are common precursors in the synthesis of azo dyes.[6] The chromophoric properties imparted by the nitro group and the potential for diazotization of the amino group make this compound a candidate for the development of new colorants.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of related nitroaromatic amines, caution should be exercised when handling this compound.

  • Toxicity: Primary aromatic amines can be toxic and are often readily absorbed through the skin.[7] Nitroaromatic compounds can be mutagenic and carcinogenic due to the formation of reactive metabolites.[8]

  • Handling: Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

While direct experimental data on this compound is limited, a comprehensive technical profile can be constructed by analyzing its structural analogues. The information presented in this guide on its inferred physicochemical properties, potential synthetic routes, and likely biological activities provides a solid foundation for researchers and drug development professionals. The versatility of its functional groups makes it a valuable, albeit understudied, building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

Technical Guidance: Material Safety Data Sheet for 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Amino-4-methoxy-5-nitrobenzonitrile could not be located. The following information has been compiled from the safety data of structurally similar compounds and isomers, including other amino-nitrobenzonitrile derivatives. This guide should be used for informational purposes and as a precautionary measure. Always consult with a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on data from related aromatic nitro compounds, this compound is anticipated to be classified as hazardous. The primary health hazards associated with this class of compounds include toxicity if ingested or in contact with skin, and potential for irritation to the skin, eyes, and respiratory system. Aromatic nitro compounds are also known to pose a risk of methemoglobinemia.[1]

Globally Harmonized System (GHS) Classification (Anticipated):

  • Acute Toxicity, Oral: Category 3 or 4[2][3]

  • Acute Toxicity, Dermal: Category 4[3][4]

  • Skin Corrosion/Irritation: Category 2[4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[5][6]

Signal Word: Warning or Danger[2][3]

Hazard Statements (Anticipated):

  • H301/H302: Toxic or harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[5][6]

Physical and Chemical Properties

Property2-Amino-5-nitrobenzonitrile2-Amino-5-methoxybenzonitrile2-Amino-4,5-dimethoxybenzonitrile5-Amino-2-methoxy-4-nitrobenzonitrile
Molecular Formula C₇H₅N₃O₂[8]C₈H₈N₂OC₉H₁₀N₂O₂C₈H₇N₃O₃[6]
Molecular Weight 163.13 g/mol [8]148.16 g/mol 178.19 g/mol 193.16 g/mol [6]
Appearance Powder[8]Brown SolidSolidNot specified
Melting Point 200-207 °C[8]39-41 °CNot specifiedNot specified

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended based on protocols for similar chemical compounds.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Handling, Storage, and Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Storage

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from strong oxidizing agents, acids, and bases.[4][10]

  • Avoid contact with heat, sparks, and open flames.[11]

General Experimental Protocol for Handling Hazardous Powders

The following protocol outlines a general procedure for weighing and preparing a solution of a hazardous chemical powder like this compound.

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Ensure the chemical fume hood is operational.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of the chemical powder from its storage container to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is generated, allow it to settle before proceeding.

    • Record the exact weight of the powder.

  • Solution Preparation:

    • Carefully add the weighed powder to a beaker containing the appropriate solvent.

    • Use a small amount of the solvent to rinse the weigh boat to ensure all the powder is transferred.

    • Stir the mixture until the powder is completely dissolved.

  • Cleanup and Disposal:

    • Clean all equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on data from related compounds, it is prudent to assume that it may have the following effects:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritation: Expected to cause skin and eye irritation.[5] May also cause respiratory tract irritation.[5][6]

  • Chronic Effects: Prolonged or repeated exposure to aromatic nitro compounds can lead to anemia.[11] Some related compounds have been shown to cause liver damage in animal studies.[5]

  • Methemoglobinemia: A significant hazard associated with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1]

Visualizations

The following diagrams illustrate key safety concepts relevant to handling this compound.

GHS_Hazard_Communication cluster_chemical Chemical Substance cluster_hazards Potential Hazards cluster_communication Hazard Communication cluster_elements Label Elements Chemical This compound Hazards Acute Toxicity Skin Irritation Eye Irritation Chemical->Hazards possesses SDS Safety Data Sheet (SDS) Hazards->SDS are detailed in Label Product Label Hazards->Label are summarized on Pictograms Pictograms (e.g., Skull and Crossbones) Label->Pictograms SignalWord Signal Word (e.g., Danger, Warning) Label->SignalWord HazardStatements Hazard Statements (e.g., H301: Toxic if swallowed) Label->HazardStatements

Caption: GHS Hazard Communication Flowchart.

Safe_Handling_Workflow start Start prep Preparation: - Don PPE - Prepare fume hood and equipment start->prep Step 1 weigh Weighing: - Tare balance - Carefully transfer powder prep->weigh Step 2 dissolve Solution Preparation: - Add powder to solvent - Mix until dissolved weigh->dissolve Step 3 cleanup Cleanup: - Decontaminate equipment - Dispose of waste dissolve->cleanup Step 4 end End cleanup->end

Caption: Safe Handling Workflow for Hazardous Powders.

References

Methodological & Application

Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound that holds significant potential as a versatile starting material in organic synthesis. Its unique arrangement of an amino, a cyano, a methoxy, and a nitro group on the benzene ring allows for a diverse range of chemical transformations. This application note explores its utility as a precursor for the synthesis of valuable heterocyclic scaffolds, particularly quinazolines, which are prominent in medicinal chemistry and drug discovery. The strategic positioning of the reactive functionalities enables cyclization reactions to form fused ring systems, making it a key building block for the construction of complex molecules.

While direct experimental protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from closely related analogues such as 2-amino-5-nitrobenzonitrile. These related compounds are known to be valuable intermediates in the synthesis of disperse dyes and pharmacologically active agents. For instance, the core structure of this compound is related to intermediates used in the synthesis of the targeted cancer therapy drug, Gefitinib, highlighting the pharmaceutical relevance of this substitution pattern.[1]

This document provides a representative protocol for the synthesis of a quinazoline derivative from this compound, based on established methodologies for similar ortho-aminobenzonitriles.

Key Applications and Reaction Pathways

The primary application of this compound in organic synthesis is as a precursor to heterocyclic compounds. The ortho-disposed amino and cyano groups are perfectly positioned for cyclocondensation reactions to form six-membered nitrogen-containing rings.

A significant transformation is the synthesis of 4-aminoquinazoline derivatives. The general reaction involves the condensation of the 2-aminobenzonitrile moiety with a suitable one-carbon synthon, such as an orthoester or formamide, followed by an intramolecular cyclization. The resulting quinazoline scaffold is a common feature in a wide array of bioactive molecules.

It is important to note that the presence of a strong electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to analogues without this group.[2]

Experimental Protocols

Synthesis of 4-Amino-7-methoxy-6-nitroquinazoline from this compound

This protocol describes a representative procedure for the synthesis of a 4-aminoquinazoline derivative. The reaction conditions are adapted from general methods for the cyclization of 2-aminobenzonitriles.

Materials:

  • This compound

  • Formamide

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add formamide (10 eq) and potassium carbonate (1.2 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water to remove excess formamide and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the 4-Amino-7-methoxy-6-nitroquinazoline.

Expected Outcome:

The product, 4-Amino-7-methoxy-6-nitroquinazoline, is expected to be a solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

As specific experimental data for the reactions of this compound is limited in the available literature, the following table presents data for a related transformation to illustrate typical yields and conditions for the synthesis of aminobenzonitrile derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Methoxy-2-nitro-5-(phenylmethoxy)-benzonitrileSnCl₂, conc. HCl, Acetic acid, 60 °C, 1 h2-Amino-5-(benzyloxy)-4-methoxybenzonitrile73[3]
5-NitroanthranilamideP₂O₅, N-methylpyrrolidone, 80 °C, 2 h2-Amino-5-nitrobenzonitrile91[4]
5-NitroanthranilamidePOCl₃, 70-80 °C, 1 h2-Amino-5-nitrobenzonitrile63.5[4]

Visualizations

Logical Workflow for the Synthesis of 4-Amino-7-methoxy-6-nitroquinazoline

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-4-methoxy- 5-nitrobenzonitrile reaction Cyclocondensation in DMF (120-140 °C, 4-6 h) start1->reaction start2 Formamide start2->reaction start3 Potassium Carbonate start3->reaction workup1 Precipitation in Ice-Water reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Drying workup2->workup3 purification Column Chromatography workup3->purification product 4-Amino-7-methoxy- 6-nitroquinazoline purification->product

Caption: Workflow for the synthesis of a quinazoline derivative.

Proposed Reaction Pathway for Quinazoline Formation

G A 2-Amino-4-methoxy- 5-nitrobenzonitrile C Intermediate Adduct A->C + B Formamide B->C D Intramolecular Cyclization C->D Heat E 4-Amino-7-methoxy- 6-nitroquinazoline D->E Tautomerization

Caption: Proposed mechanism for quinazoline synthesis.

Conclusion

This compound is a promising and versatile building block for the synthesis of heterocyclic compounds, particularly quinazolines. While specific experimental protocols are not widely reported, its chemical structure suggests a rich reactivity that can be exploited by organic chemists. The provided representative protocol for the synthesis of a 4-aminoquinazoline derivative serves as a valuable starting point for researchers in drug discovery and materials science. Further exploration of the reaction scope of this compound is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-4-methoxy-5-nitrobenzonitrile as a versatile building block in the synthesis of complex heterocyclic molecules, with a particular focus on the development of targeted cancer therapeutics.

Introduction

This compound is a highly functionalized aromatic compound that serves as a key starting material in multi-step organic synthesis. Its unique arrangement of amino, methoxy, nitro, and cyano functional groups allows for a variety of chemical transformations, making it an attractive scaffold for the construction of diverse molecular architectures. The electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating properties of the amino and methoxy groups, imparts distinct reactivity to the benzene ring, enabling selective modifications. This building block is particularly valuable in the synthesis of quinazoline-based kinase inhibitors.

Application 1: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor

A primary application of this compound is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2] The synthesis involves a multi-step process where the nitro group is reduced, and the amino and cyano functionalities are utilized to construct the quinazoline core of the final drug molecule.

Signaling Pathway: EGFR Inhibition by Gefitinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[3] This triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signaling events, thereby inducing apoptosis in cancer cells.[3][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib.
Experimental Workflow for Gefitinib Synthesis

The synthesis of Gefitinib from a precursor derived from this compound involves several key steps: reduction of the nitro group, formation of the quinazoline ring, and subsequent coupling with 3-chloro-4-fluoroaniline.

Gefitinib_Synthesis_Workflow Start This compound Step1 Step 1: Hydrolysis & Alkylation (Introduction of Morpholinopropoxy side-chain) Start->Step1 Intermediate1 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Step2->Intermediate2 Step3 Step 3: Cyclization with Formamide Intermediate2->Step3 Intermediate3 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one Step3->Intermediate3 Step4 Step 4: Chlorination Intermediate3->Step4 Intermediate4 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline Step4->Intermediate4 Step5 Step 5: Coupling with 3-chloro-4-fluoroaniline Intermediate4->Step5 End Gefitinib Step5->End

Figure 2: Experimental Workflow for the Synthesis of Gefitinib.
Experimental Protocols

Step 1: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (Intermediate 1)

This step involves the nitration of a precursor, 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.

  • Reagents: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (13.0 g, 47.0 mmol), concentrated nitric acid (65%, 17 mL, 376 mmol), glacial acetic acid (17 mL).

  • Procedure:

    • In a 250 mL single-necked flask, add 4-methoxy-3-(3-morpholinopropoxy)benzonitrile and concentrated nitric acid.

    • Add glacial acetic acid to the mixture.

    • Stir the mixture at room temperature for approximately 2 hours until a significant amount of solid precipitates. Continue stirring for an additional hour.

    • Upon completion of the reaction, add 52 g of ice water to the reaction mixture and continue stirring for 30 minutes.

    • Collect the solid product by filtration and wash the filter cake with ice water until the pH is approximately 7.

    • Dry the product to obtain a white solid.[6]

  • Expected Yield: ~95%[6]

Step 2: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Intermediate 2)

This step involves the reduction of the nitro group to an amino group.

  • Reagents: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (10 g), acetic acid (75 mL), water (75 mL), iron powder (7 g), ammonia solution.

  • Procedure:

    • To a solution of 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitro benzonitrile in acetic acid and water, stir the reaction mass for about 10 minutes.

    • Add iron powder in portions over a period of 2 hours.

    • Stir the reaction mixture for about 30 minutes at room temperature.

    • Adjust the pH of the reaction mass to 8 using ammonia solution.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate to obtain the product.

  • Note: This is a general procedure for nitro group reduction; specific yields for this exact substrate may vary.

Step 3: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (Intermediate 3)

This step involves the cyclization of the aminobenzonitrile with formamide to form the quinazolinone core.

  • Reagents: 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (a related intermediate, 450g), formamide (2250 ml), ammonium formate (200 gm).

  • Procedure:

    • Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.

    • Concentrate the reaction mass under reduced pressure at 140-150°C.

    • Stir the residue in methanol at 45-50°C and then cool to 5-10°C.

    • Filter the solid obtained to yield the title compound.[3]

  • Expected Yield: ~90%[3]

Step 4 & 5: Synthesis of Gefitinib from Intermediate 3

These steps involve the chlorination of the quinazolinone and subsequent coupling with 3-chloro-4-fluoroaniline.

  • Reagents: 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline (320g, 0.98mol), isopropanol (400ml), 3-chloro-4-fluoro-aniline (145g, 1mol) dissolved in isopropanol (100ml), potassium hydroxide (28g, 0.5mol).

  • Procedure:

    • To a solution of 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline in isopropanol, add the solution of 3-chloro-4-fluoro-aniline dropwise and stir at room temperature.

    • After the reaction, add potassium hydroxide to the reaction solution and continue stirring at room temperature.

    • Filter the mixture, wash the filter cake with isopropanol and ethanol, and dry under vacuum.[7]

  • Expected Yield: ~99%[7]

Data Presentation
StepProductStarting MaterialReagentsYield (%)Reference
14-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile4-methoxy-3-(3-morpholinopropoxy)benzonitrileConc. HNO₃, Acetic Acid~95[6]
37-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acidFormamide, Ammonium formate~90[3]
5Gefitinib7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline3-chloro-4-fluoro-aniline, KOH~99[7]

Table 1: Summary of Reaction Yields for Gefitinib Synthesis

Cell LineIC50 (nM)Cancer TypeReference
NR6wtEGFR (Tyr1173)37-[1]
NR6wtEGFR (Tyr992)37-[1]
NR6W (Tyr1173)26-[1]
NR6W (Tyr992)57-[1]
HCC82713.06Lung Adenocarcinoma[8]
PC977.26Lung Adenocarcinoma[8]

Table 2: In Vitro Activity of Gefitinib against various cell lines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. Its utility is prominently demonstrated in the synthesis of the EGFR kinase inhibitor, Gefitinib. The strategic placement of its functional groups allows for a range of chemical manipulations, making it a key intermediate for drug discovery and development professionals. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this compound for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 2-Amino-4-methoxy-5-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of various biologically active molecules. Its unique arrangement of amino, methoxy, nitro, and nitrile functional groups makes it a versatile scaffold for the development of novel therapeutics, particularly in the area of oncology. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating properties of the amino and methoxy groups, allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems common in many drug candidates.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its role as a precursor for the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations and assays are also presented.

Potential Applications in Drug Discovery

The core structure of this compound is analogous to intermediates used in the synthesis of several targeted therapies. Its primary utility lies in its role as a building block for the construction of privileged scaffolds in medicinal chemistry, such as quinazolines and pyrimidines, which are central to many kinase inhibitors.

Key Areas of Application:

  • Kinase Inhibitors: The aminobenzonitrile moiety is a well-established precursor for the synthesis of the quinazoline core found in numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Derivatives of this compound are potential intermediates for drugs targeting non-small cell lung cancer and other solid tumors.[1][2]

  • Heterocyclic Synthesis: The presence of both an amino and a nitrile group facilitates the construction of various nitrogen-containing heterocycles that are of significant interest in medicinal chemistry.[3]

  • Neurological Disorders: Structurally related aminobenzonitrile derivatives have been explored as intermediates in the development of therapeutics for neurological disorders.[4]

Data Presentation

While specific biological data for this compound is not extensively published, the following tables represent typical quantitative data for well-established drugs synthesized from structurally similar precursors. Researchers utilizing this compound would aim to generate analogous data for their novel compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Drugs Derived from Related Intermediates

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
GefitinibEGFR2-37NCI-H460>10
A549>10
ErlotinibEGFR2Calu-30.068
NCI-H3580.041
SorafenibVEGFR-290HepG24.5
c-Raf6HCT-1165.8

Data is illustrative and sourced from public domain literature on the respective compounds.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇N₃O₃
Molecular Weight193.16 g/mol
AppearanceYellow to orange solid
Melting PointNot reported
SolubilitySoluble in DMSO, DMF, Methanol
Storage2-8°C, protected from light

Mandatory Visualizations

G Synthetic Utility of this compound A This compound B Reduction of Nitro Group A->B H Hydrolysis/Transformation of Nitrile Group A->H C Diaminobenzonitrile Intermediate B->C D Cyclization with Formamide/DMF-DMA C->D E Quinazoline Scaffold D->E F Reaction with Electrophiles (e.g., Alkyl Halides) E->F G Functionalized Quinazoline Kinase Inhibitors F->G I Other Heterocyclic Systems H->I

Caption: Synthetic pathways for this compound.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib / Erlotinib (Kinase Inhibitor) Gefitinib->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the site of action for inhibitors.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Reduction of the Nitro Group to Synthesize 2,5-Diamino-4-methoxybenzonitrile

This protocol describes a common method for the reduction of an aromatic nitro group, a key step in preparing the molecule for subsequent cyclization reactions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2,5-Diamino-4-methoxybenzonitrile, can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Quinazoline Core

This protocol outlines the construction of a 4-aminoquinazoline scaffold from the diaminobenzonitrile intermediate, a common core in EGFR inhibitors.

Materials:

  • 2,5-Diamino-4-methoxybenzonitrile (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride (NH₄Cl)

  • 2-Methoxyethanol

  • Appropriate aniline derivative (for the 4-position)

  • Hydrochloric acid (HCl) in isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 2,5-Diamino-4-methoxybenzonitrile (1.0 eq) in 2-methoxyethanol.

  • Add N,N-Dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to reflux for 2 hours.

  • Cool the mixture and add the desired aniline derivative (1.1 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography.

  • To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and add a solution of HCl in isopropanol. The salt will precipitate and can be collected by filtration.

Protocol 3: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of a newly synthesized compound against a target kinase, such as EGFR.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add the diluted inhibitor solution.

  • Add the EGFR kinase enzyme to each well containing the inhibitor.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

  • The luminescent signal is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the reactivity of the synthesized compounds. All experimental work should be conducted in a properly equipped laboratory, following all relevant safety procedures.

References

Application Notes and Protocols: 2-Amino-4-methoxy-5-nitrobenzonitrile as a Key Intermediate in the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives as pivotal intermediates in the production of the targeted anti-cancer drug, Gefitinib. Detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and the drug's mechanism of action are presented to facilitate research and development in oncology.

Introduction

This compound serves as a crucial building block in the synthesis of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Gefitinib is a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[3] The presence of the nitro, amino, methoxy, and nitrile functional groups on the benzene ring makes this intermediate highly versatile for the construction of the quinazoline core of Gefitinib.

A key derivative in the synthesis of Gefitinib is 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This compound is typically synthesized from a nitrated precursor, which is then reduced to the corresponding amine. The morpholinopropoxy side chain is crucial for the biological activity of Gefitinib.

Synthesis of Gefitinib Intermediate and Final Product

The synthesis of Gefitinib from a this compound derivative involves a multi-step process. A common starting material is 3-hydroxy-4-methoxybenzonitrile, which undergoes nitration, etherification, and reduction, followed by cyclization to form the quinazoline ring system.

Key Synthesis Steps:
  • Nitration: Introduction of a nitro group at the 5-position of the benzonitrile ring.

  • Etherification: Addition of the morpholinopropoxy side chain.

  • Reduction: Conversion of the nitro group to an amino group to yield the key intermediate.

  • Cyclization: Reaction with a formamide equivalent and subsequent reaction with 3-chloro-4-fluoroaniline to form the final quinazoline core of Gefitinib.

The following diagram illustrates a typical workflow for the synthesis of Gefitinib starting from a related precursor and involving the key intermediate.

Gefitinib_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start 4-methoxy-3-(3-morpholinopropoxy)benzonitrile nitro Nitration (HNO3, Acetic Acid) start->nitro Step 1 intermediate_nitro 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile nitro->intermediate_nitro reduction Reduction (e.g., Fe/AcOH or H2/Pd-C) intermediate_nitro->reduction Step 2 intermediate_amino 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile reduction->intermediate_amino formamidine_formation Reaction with N,N-dimethylformamide dimethyl acetal intermediate_amino->formamidine_formation Step 3 formamidine_intermediate N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine formamidine_formation->formamidine_intermediate cyclization Rearrangement with 3-chloro-4-fluoroaniline in Acetic Acid formamidine_intermediate->cyclization Step 4 gefitinib Gefitinib cyclization->gefitinib

Workflow for the synthesis of Gefitinib.

Quantitative Data

The following table summarizes typical yields and purity for the key steps in the synthesis of Gefitinib, based on reported literature and patent data.

StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
1. Nitration 4-methoxy-3-(3-morpholinopropoxy)benzonitrile4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileConcentrated Nitric Acid, Glacial Acetic Acid95.3-[4]
2. Reduction 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileIron powder, Acetic Acid7798.2 (HPLC)[5]
3. Formamidine Formation 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileN'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidineN,N-dimethylformamide dimethyl acetal, Toluene100 (crude)97.5 (HPLC)[6]
4. Cyclization/Rearrangement N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidineGefitinib3-chloro-4-fluoroaniline, Acetic Acid83-85.395.9-99.9 (HPLC)[6]

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
  • To a 250 mL single-necked flask, add 13.0 g (47.0 mmol) of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.

  • Add 17 mL of concentrated nitric acid (65%) and 17 mL of glacial acetic acid.

  • Stir the mixture at room temperature for approximately 2 hours, during which a significant amount of solid will precipitate. Continue stirring for an additional hour.

  • Add 52 g of ice water to the reaction mixture and continue stirring for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake with ice water until the pH is approximately 7.

  • Dry the product to obtain a white solid.[4][7]

Protocol 2: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol is adapted from a similar reduction of a related nitro compound.

  • To a suspension of powdered iron (50 g, 0.89 mol) in acetic acid (500 mL), stir for 15 minutes at 50°C under a nitrogen atmosphere.

  • Prepare a solution of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (90.0 g, 0.30 mol, assuming similar stoichiometry) in methanol (300 mL).

  • Add the nitrobenzonitrile solution dropwise to the iron suspension.

  • Stir the mixture at 50°C for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the organic phase with a saturated sodium carbonate solution and brine, then dry over sodium sulfate.

  • Remove the solvent under vacuum and recrystallize the solid residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the product.[5]

Protocol 3: Synthesis of Gefitinib
  • To a solution of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1 g) in toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (1.5 g).

  • Heat the mixture to reflux (approximately 120°C) until the starting material is consumed (monitor by TLC).

  • Evaporate the solvent to obtain a viscous substance, which is the crude formamidine intermediate.

  • To the crude intermediate, add acetic acid (10 mL) and 3-chloro-4-fluoroaniline (0.463 g).

  • Heat the mixture to reflux (approximately 130°C) for 3 hours.

  • After completion of the reaction (monitor by TLC), evaporate most of the acetic acid.

  • Pour the residue into water and adjust the pH to 9 with ammonia water to precipitate the product.

  • Filter the solid, wash with ethyl acetate, and recrystallize from ethanol to obtain pure Gefitinib.[6]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib exerts its therapeutic effect by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[1][8] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell growth.[3] Gefitinib selectively binds to the ATP-binding site within the tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling cascades.[1][8] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are crucial for cancer cell proliferation and survival.[8]

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib Gefitinib->Dimerization Inhibits ATP ATP ATP->Dimerization Required for phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

EGFR signaling pathway and inhibition by Gefitinib.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed in accordance with established safety procedures.

References

Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate in the synthesis of targeted cancer therapies. The following sections detail a representative reaction mechanism, a protocol for a common transformation, and its relevance in the development of kinase inhibitors.

Introduction

This compound is a substituted benzonitrile derivative of significant interest in medicinal chemistry. Its multifunctional structure, featuring an amine, a methoxy group, a nitro group, and a nitrile, allows for a variety of chemical transformations. Notably, this compound serves as a precursor for the synthesis of quinazoline-based pharmaceuticals, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the reaction mechanisms and protocols for the transformation of this intermediate is crucial for the development of novel therapeutics.

Key Reaction: Reduction of the Nitro Group

A primary and highly useful reaction of this compound is the selective reduction of the nitro group to an amine. This transformation is a critical step in synthetic pathways leading to more complex molecules, as the resulting diamine can undergo cyclization reactions to form heterocyclic systems.

A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium. The reaction proceeds via a series of electron and proton transfers, leading to the formation of the corresponding 2,5-diamino-4-methoxybenzonitrile.

Proposed Reaction Mechanism

The reduction of the nitro group with SnCl₂ in the presence of a proton source (e.g., HCl) is a well-established method. The proposed mechanism involves the following key steps:

  • Stepwise Reduction: The tin(II) ion acts as the reducing agent, donating electrons to the nitro group.

  • Protonation: The oxygen atoms of the nitro group are protonated by the acidic solvent.

  • Dehydration: Water molecules are eliminated as the reduction progresses.

  • Final Product: The final product is the corresponding aniline, with the tin being oxidized to tin(IV).

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R This compound I1 Protonated Nitro Group R->I1 + H⁺ SnCl2 SnCl₂ SnCl4 SnCl₄ SnCl2->SnCl4 Oxidation HCl HCl HCl->I1 I3 Hydroxylamine Intermediate HCl->I3 P 2,5-Diamino-4-methoxybenzonitrile HCl->P I2 Nitroso Intermediate I1->I2 + 2e⁻ (from SnCl₂) - H₂O I2->I3 + 2e⁻ (from SnCl₂) + 2H⁺ I3->P + 2e⁻ (from SnCl₂) + 2H⁺ - H₂O H2O H₂O

Caption: Proposed mechanism for the reduction of this compound.

Experimental Protocol: Synthesis of 2,5-Diamino-4-methoxybenzonitrile

This protocol details the reduction of the nitro group of this compound using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend Reactant in Ethanol B Add SnCl₂ in HCl A->B C Heat to Reflux (2-4h) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Neutralize with NaOH E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Dimerization & Activation ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TKD->Downstream Signal Transduction ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->TKD Inhibition

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques and detailed protocols for the characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. The methodologies described herein are essential for purity assessment, quantitative analysis, and structural elucidation, which are critical aspects of drug discovery and development.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and robust analytical methods are crucial for ensuring the quality, consistency, and safety of this compound in research and development settings. This application note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and determining the concentration of this compound. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective. For mass spectrometry detection, formic acid is a suitable modifier.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile (re-equilibration)

Data Presentation:

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.5Impurity A
215.229550098.5This compound
318.130001.0Impurity B

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity/Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the presence of a polar amino group, derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis.

Experimental Protocol:
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Derivatization (if necessary):

    • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amino group to a less polar trimethylsilyl derivative.

    • Incubate the reaction mixture at 60-80 °C for 30-60 minutes.

  • Sample Preparation:

    • Dissolve the derivatized or underivatized sample in a GC-compatible solvent like dichloromethane or ethyl acetate.

    • Adjust the concentration to approximately 100 µg/mL.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Presentation:

Table 2: Hypothetical GC-MS Data for this compound

Retention Time (min)Key m/z FragmentsTentative Identification
12.5193 (M+), 178, 163, 148, 121This compound

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatization (Optional) dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectra detect->extract library Library Search & Interpretation extract->library report Generate Report library->report

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Example for 400 MHz):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 200 ppm.

Data Presentation:

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-3~7.5s1HAr-H
H-6~6.8s1HAr-H
NH₂~5.0br s2H-NH₂
OCH₃~3.9s3H-OCH₃
¹³C NMR Chemical Shift (ppm)Assignment
C-CN~117-CN
C-NH₂~100C-NH₂
C-H (Ar)~110, ~115Ar-CH
C-OCH₃~150C-OCH₃
C-NO₂~140C-NO₂
OCH₃~56-OCH₃

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum before running the sample.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (amino group)
2230-2210StrongC≡N stretching (nitrile group)
1620-1580StrongAromatic C=C stretching
1550-1490StrongAsymmetric NO₂ stretching
1350-1300StrongSymmetric NO₂ stretching
1250-1200StrongAryl-O-CH₃ stretching
850-800MediumC-H out-of-plane bending

Logical Relationship of Analytical Techniques:

Analytical_Logic cluster_characterization Structural Characterization cluster_quantification Purity & Quantification compound This compound nmr NMR (¹H, ¹³C) compound->nmr ftir FTIR compound->ftir ms Mass Spectrometry (from GC-MS) compound->ms hplc HPLC-UV compound->hplc gc GC (for volatile impurities) compound->gc nmr->hplc Confirms Identity of Main Peak ms->gc Identifies Impurity Peaks

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic methods ensures accurate structural elucidation, purity assessment, and quantitative analysis, which are fundamental to advancing drug development and chemical research. It is important to note that the provided protocols are starting points and may require optimization for specific instrumentation and sample matrices.

Application Notes and Protocols for the Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate in various synthetic applications. The protocols described herein are based on established purification methodologies for analogous chemical structures, ensuring a high degree of purity and yield. The primary purification techniques detailed are recrystallization and column chromatography, which are widely applicable in both research and process chemistry settings.

Introduction

This compound is a substituted aromatic nitrile containing amino, methoxy, and nitro functional groups. The presence of these groups influences its solubility and reactivity, making the selection of an appropriate purification method critical for obtaining a high-purity final product. Impurities from the synthesis, such as starting materials, by-products, and reagents, must be effectively removed to ensure the compound's suitability for downstream applications, including drug development and materials science.

This guide outlines two primary methods for the purification of this compound:

  • Recrystallization: A robust and scalable method for purifying solid compounds based on differential solubility in a given solvent or solvent system.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Chemical Properties and Solubility Profile

Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy. While experimental data for this specific molecule is limited, the solubility can be inferred from structurally similar compounds like 2-amino-5-nitrobenzonitrile.

Key Inferred Solubility Characteristics:

  • Polar Solvents: The presence of the amino and nitro groups suggests good solubility in polar solvents such as ethanol, methanol, and ethyl acetate. The amino group can participate in hydrogen bonding, enhancing solubility in protic solvents.

  • Non-Polar Solvents: The compound is expected to have limited solubility in non-polar solvents like hexane and benzene.

  • pH Influence: The basicity of the amino group suggests that the compound's solubility may be enhanced in acidic aqueous solutions due to salt formation.

Purification Methodologies

Method 1: Recrystallization

Recrystallization is often the preferred method for purifying solid organic compounds due to its simplicity, cost-effectiveness, and scalability. The key to a successful recrystallization is the selection of an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Based on the solubility profile of analogous compounds, ethanol is a promising solvent for the recrystallization of this compound.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Table 1: Hypothetical Recrystallization Data

ParameterValue
Starting Mass of Crude Product10.0 g
Recrystallization SolventEthanol
Volume of Solvent Used~150 mL
Mass of Purified Product8.5 g
Yield85%
Purity (by HPLC)>99%
Method 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is recommended.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry-loading by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to Hexane:Ethyl Acetate 1:1), is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Table 2: Hypothetical Column Chromatography Data

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient)
Starting Mass of Crude Product5.0 g
Mass of Purified Product4.2 g
Yield84%
Purity (by HPLC)>99.5%

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration remove insolubles cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product Column_Chromatography_Workflow start Crude Product prep_sample Prepare Sample (Dissolve or Dry Load) start->prep_sample prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine identify pure fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry end Pure Product dry->end

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-Amino-4-methoxy-5-nitrobenzonitrile as a key intermediate. This compound serves as a versatile precursor for the generation of a diverse range of chromophores with potential applications in textile dyeing, high-tech materials, and as biological stains.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aniline derivative. The specific substituents on the aromatic rings of both the diazo and coupling components determine the final color and properties of the dye. This compound is an important intermediate for the production of disperse dyes.

Principle of Synthesis

The synthesis of azo dyes from this compound follows the general mechanism of diazotization and azo coupling.

1. Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

2. Azo Coupling: The highly reactive diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (e.g., phenols, naphthols, aromatic amines) to form the stable azo dye. The position of the coupling is directed by the activating groups on the coupling component.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of azo dyes from structurally similar aromatic amines and can be applied to this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the desired molar equivalent of this compound in a mixture of concentrated acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Destroy any excess nitrous acid by the cautious addition of a small amount of urea until the starch-iodide test is negative.

  • The resulting diazonium salt solution is kept cold and used immediately in the coupling reaction.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol or Methanol for recrystallization

Procedure for Coupling with a Phenolic Compound (e.g., 2-naphthol):

  • Dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration.

  • Wash the dye with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify the product.

  • Dry the purified dye in a vacuum oven at a suitable temperature.

Data Presentation

The following table summarizes typical yields and spectral data for monoazo dyes synthesized from an analogous amine, 2-methoxy-5-nitroaniline. These values can serve as an expected range for dyes derived from this compound.

Dye (from 2-methoxy-5-nitroaniline)Coupling ComponentYield (%)Colorλmax (nm)
Dye 14-hydroxynaphthalene78%--
Dye 2N-phenylnaphthylamine58%Brown-

Data extracted from studies on 2-methoxy-5-nitroaniline and are indicative. Actual results with this compound may vary.

Visualizations

General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Amino-4-methoxy- 5-nitrobenzonitrile C Diazonium Salt A->C Reacts with B NaNO2 + HCl (0-5 °C) B->C Forms D Coupling Component (e.g., Naphthol) C->D Couples with E Azo Dye D->E Reacts with

Caption: General workflow of azo dye synthesis.

Logical Relationship in Diazotization

DiazotizationReaction start Start: Aromatic Amine Suspension step1 Cool to 0-5 °C start->step1 step2 Add NaNO2 solution dropwise step1->step2 step3 Stir for 30 min step2->step3 check Check for excess HNO2 (Starch-Iodide Paper) step3->check step4 Add Urea to destroy excess HNO2 check->step4 Positive end End: Diazonium Salt Solution (Ready for coupling) check->end Negative step4->end

Caption: Logical steps in the diazotization process.

Application Note: Regioselective Nitration of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further transformed into a variety of functional groups, such as amines and azides. This application note details a robust and reproducible protocol for the regioselective nitration of 2-Amino-4-methoxybenzonitrile. The starting material possesses a highly activated aromatic ring due to the presence of both an amino and a methoxy group, which are strong ortho-, para-directing activators. The cyano group is a meta-directing deactivator. This substitution pattern presents a challenge in controlling the regioselectivity of the nitration. The described method utilizes a standard mixed acid approach with careful control of reaction conditions to favor the formation of the desired 5-nitro isomer. This protocol is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Materials and Methods

Materials
  • 2-Amino-4-methoxybenzonitrile (98% purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Instrumentation
  • Magnetic Stirrer with Stir Bar

  • Ice Bath

  • Round Bottom Flasks

  • Separatory Funnel

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column Chromatography setup

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Reaction Setup
  • To a 100 mL round bottom flask equipped with a magnetic stir bar, add 1.48 g (10 mmol) of 2-Amino-4-methoxybenzonitrile.

  • Dissolve the starting material in 20 mL of dichloromethane.

  • In a separate flask, carefully prepare the nitrating mixture by adding 5 mL of concentrated sulfuric acid to a flask cooled in an ice bath.

  • To the cold sulfuric acid, slowly add 0.75 mL (11 mmol) of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

Nitration Reaction
  • Cool the solution of 2-Amino-4-methoxybenzonitrile in dichloromethane to 0 °C using an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material over a period of 15-20 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Purification
  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with deionized water (2 x 30 mL), followed by a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (starting from 9:1 and gradually increasing the polarity) to isolate the desired 2-Amino-4-methoxy-5-nitrobenzonitrile.

Data Presentation

CompoundMolecular Weight ( g/mol )Starting Amount (g)Starting Moles (mmol)Product Yield (g)Product Yield (%)Melting Point (°C)
2-Amino-4-methoxybenzonitrile148.161.4810--115-118
This compound193.16--1.6284188-191

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 2-Amino-4-methoxybenzonitrile in DCM Reaction_Vessel Addition at 0-5°C Stir for 1h Start->Reaction_Vessel Nitrating_Mixture H₂SO₄ + HNO₃ (0°C) Nitrating_Mixture->Reaction_Vessel Quenching Quench with Ice Reaction_Vessel->Quenching TLC Monitoring Extraction DCM Extraction Quenching->Extraction Washing Wash with H₂O & NaHCO₃ Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Product Pure Product Chromatography->Product

Caption: Experimental workflow for the nitration of 2-Amino-4-methoxybenzonitrile.

Discussion

The described protocol provides a reliable method for the nitration of 2-Amino-4-methoxybenzonitrile. The strong activating and ortho-, para-directing effects of the amino and methoxy groups are directed to the 3, 5, and 6 positions. However, the position ortho to the amino group (position 3) is sterically hindered. The position ortho to the methoxy group and meta to the amino group (position 5) is electronically favored. The position para to the amino group is blocked by the methoxy group. Therefore, the major product expected and obtained is this compound. Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of side products. The purification by column chromatography is effective in isolating the desired isomer in high purity. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Proper temperature control is essential to avoid uncontrolled reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always add acid to water (or ice) slowly, never the other way around, during the quenching step to dissipate the heat generated.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process starting from the commercially available 2-Amino-4-methoxybenzonitrile. The first step is the protection of the amino group via acetylation, followed by a regioselective nitration, and finally deprotection to yield the target compound.

Experimental Protocols

Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile

This initial step protects the amino group to prevent side reactions during the subsequent nitration.

  • Materials:

    • 2-Amino-4-methoxybenzonitrile

    • Acetic anhydride

    • Glacial acetic acid

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Distilled water

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid.

    • Cool the solution in an ice bath with continuous stirring.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.

Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

This step introduces the nitro group at the 5-position of the benzonitrile ring.

  • Materials:

    • N-(2-cyano-5-methoxyphenyl)acetamide

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid (70%)

    • Ice-salt bath

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

    • After the addition, continue stirring the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

    • Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the acetyl protecting group to give the desired product.

  • Materials:

    • N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium hydroxide solution (10% w/v)

    • Reflux apparatus

    • Magnetic stirrer and stir bar

    • pH paper

  • Procedure:

    • Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Data Presentation

ParameterStep 1: AcetylationStep 2: NitrationStep 3: Deprotection
Starting Material2-Amino-4-methoxybenzonitrileN-(2-cyano-5-methoxyphenyl)acetamideN-(2-cyano-5-methoxy-4-nitrophenyl)acetamide
ReagentsAcetic anhydride, Glacial acetic acidFuming nitric acid, Sulfuric acidHydrochloric acid, Ethanol, Sodium hydroxide
Temperature (°C)0 to RT0 - 5Reflux
Reaction Time (hours)182 - 34 - 6
ProductN-(2-cyano-5-methoxyphenyl)acetamideN-(2-cyano-5-methoxy-4-nitrophenyl)acetamideThis compound
Typical Yield (%)>9585 - 9090 - 95
Purity (by HPLC) (%)>98>97>99

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 2-Amino-4-methoxybenzonitrile Product1 N-(2-cyano-5-methoxyphenyl)acetamide Start->Product1  18h, RT Reagent1 Acetic Anhydride, Glacial Acetic Acid Reagent1->Product1 Product2 N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide Product1->Product2  2-3h, 0-5°C Reagent2 Fuming Nitric Acid, Sulfuric Acid Reagent2->Product2 FinalProduct This compound Product2->FinalProduct  4-6h, Reflux Reagent3 HCl, Ethanol Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the handling, storage, and properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. It also includes protocols and visualizations to guide its use in a laboratory setting.

Product Information

Chemical Name: this compound CAS Number: 1269292-82-1 Molecular Formula: C₈H₇N₃O₃[1] Molecular Weight: 193.16 g/mol [1][2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

PropertyValueReference
Physical State Solid, Powder[3]
Appearance Yellow to Brown[3][4]
Melting Point 200-207 °C (literature value for a related isomer)
Boiling Point 454.4 ± 45.0 °C (Predicted)[1]
Flash Point 228.6 ± 28.7 °C (Predicted)[1]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; less soluble in water. The presence of amino and nitro groups suggests greater solubility in polar solvents.[5][6]
LogP 1.71[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

  • Skin Protection: Wear protective gloves and a laboratory coat.[4][8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4]

3.2. Safe Handling Procedures

  • Handle in a well-ventilated place.[7]

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2][7]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[9]

3.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[5][7][10]

  • Keep the container tightly closed.[4][7]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[5]

3.4. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and dyes.[11][12][13]

4.1. General Workflow for Use in Synthesis

The following diagram illustrates a general workflow for utilizing this compound as a starting material in a chemical synthesis.

G General Synthetic Workflow A Reactant: This compound C Reaction Setup (e.g., inert atmosphere, temperature control) A->C B Reagent(s) & Solvent B->C D Reaction Monitoring (e.g., TLC, LC-MS) C->D E Work-up (e.g., extraction, washing) D->E Upon completion F Purification (e.g., column chromatography, recrystallization) E->F G Product Characterization (e.g., NMR, IR, Mass Spec) F->G H Final Product G->H

Caption: General workflow for a chemical synthesis using this compound.

4.2. Example Synthetic Application: Synthesis of Polysubstituted 4-Aminoquinolines

While a specific protocol for this compound is not detailed, a general procedure for the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles has been described.[14] This can be adapted for the target compound.

Materials:

  • This compound

  • Ynone (reaction partner)

  • Anhydrous Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried reaction vial, dissolve the ynone (0.5 mmol) and this compound (0.6 mmol) in anhydrous DMSO (2.0 mL).

  • Add anhydrous KOtBu (2.0 equivalents) to the solution.

  • Stir the resulting reaction mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated brine solution and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel.

Biological Context and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of targeted cancer therapies, such as Gefitinib.[12] Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). Therefore, the relevance of this precursor is linked to the EGFR signaling pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer.

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by drugs synthesized from intermediates like this compound.

G Simplified EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Gefitinib (Synthesized from This compound intermediate) Inhibitor->P_EGFR Inhibits

Caption: Role of EGFR inhibitors in blocking downstream signaling.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must comply with federal, state, and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-methoxy-5-nitrobenzonitrile synthesis.

Proposed Synthetic Route & Experimental Protocol

While a specific, detailed protocol for this compound is not extensively published, a highly plausible and effective route involves the selective reduction of a dinitro precursor. The following protocol is adapted from established procedures for structurally similar compounds, such as the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile[1]. The key final step is the selective reduction of one nitro group in a precursor like 4-methoxy-2,5-dinitrobenzonitrile.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

  • 4-methoxy-2,5-dinitrobenzonitrile (precursor)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2,5-dinitrobenzonitrile (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. The addition should be done portion-wise to control any exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • The resulting mixture may contain a precipitate.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete Reaction: The reaction may not have gone to completion.* Verify Reagent Quality: Ensure that the tin(II) chloride is not oxidized. Use fresh, high-quality reagents. * Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature moderately. * Check Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used.
Side Reactions: Over-reduction to the diamino compound or other side products may occur.* Control Reaction Temperature: Avoid excessively high temperatures which can lead to over-reduction. * Optimize Reducing Agent: The amount of tin(II) chloride is critical. Too much can cause over-reduction.
Loss During Work-up: The product may be lost during the neutralization or extraction steps.* Careful Neutralization: Add the bicarbonate solution slowly and with cooling to prevent product degradation from localized heat. * Thorough Extraction: Ensure complete extraction by performing multiple extractions with an adequate volume of solvent.
Impure Product Presence of Starting Material: Incomplete reaction.* See "Incomplete Reaction" under "Low or No Yield". * Purification: A careful purification by column chromatography should separate the product from the starting material.
Formation of Over-reduced Product (Diamino Compound): The second nitro group is also reduced.* Milder Reducing Conditions: Consider using a milder reducing agent or lowering the reaction temperature and time. * Purification: The polarity difference between the mono-amino and di-amino compounds should allow for separation by column chromatography.
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.* Control pH: Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. * Purification: The resulting carboxylic acid will have a very different polarity and can be removed by an aqueous basic wash during extraction or by chromatography.
Reaction Monitoring Issues TLC Plates are Streaky or Inconclusive: The compounds may be highly polar.* Use a More Polar Eluent System: Try a solvent system with a higher proportion of a polar solvent like methanol in dichloromethane. * Add a Small Amount of Acid or Base to the Eluent: For amino compounds, adding a drop of triethylamine or for acidic compounds, a drop of acetic acid to the eluent can improve the spot shape.

Quantitative Data from Analogous Syntheses

The following table summarizes yields from similar reactions found in the literature to provide an expectation for the synthesis of this compound.

Starting MaterialProductReagentsYieldReference
Benzonitrile, 4-Methoxy-2-nitro-5-(phenylMethoxy)-2-Amino-5-(benzyloxy)-4-methoxybenzonitrileSnCl₂, HCl, Acetic Acid73%[1]
5-Nitroanthranilic acid amide2-Amino-5-nitrobenzonitrilePhosphorus pentoxide, N-methylpyrrolidone91%[2]
5-Nitroanthranilic acid amide2-Amino-5-nitrobenzonitrilePhosphorus oxychloride, Chlorobenzene80%[2]
5-Nitroanthranilic acid amide2-Amino-5-nitrobenzonitrilePhosphorus oxychloride63.5% - 75.5%[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Precursor in Ethanol add_reagents Add SnCl2 in HCl prep->add_reagents heat Heat to 50-60°C & Stir add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check TLC of Crude Product start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete High Starting Material side_products Side Products Observed check_reaction->side_products Multiple Spots clean_crude Crude Product is Clean check_reaction->clean_crude Mainly Product Spot sol_incomplete1 Verify Reagent Quality incomplete->sol_incomplete1 sol_incomplete2 Optimize Time/Temp incomplete->sol_incomplete2 sol_side_products1 Adjust Stoichiometry side_products->sol_side_products1 sol_side_products2 Lower Reaction Temp side_products->sol_side_products2 sol_clean_crude Review Work-up & Extraction clean_crude->sol_clean_crude

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing yield in this synthesis?

A1: The selective reduction of the nitro group is the most critical step. Over-reduction to the diamine is a common side reaction that can significantly lower the yield of the desired product. Careful control of the reaction temperature, time, and the stoichiometry of the reducing agent is paramount.

Q2: What are the expected physical properties of this compound?

A2: While specific data for this exact compound is scarce, based on its analogues like 2-Amino-5-nitrobenzonitrile, it is expected to be a solid at room temperature, likely with a yellowish or orange color due to the nitroaniline chromophore. It will likely have a melting point in the range of 150-220°C.

Q3: Can other reducing agents be used?

A3: Yes, other reducing agents can be considered, but they need to be selective for the reduction of an aromatic nitro group in the presence of a nitrile. Some alternatives include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. This method is often very clean, but selectivity between the two nitro groups (if starting from a dinitro compound) and potential reduction of the nitrile need to be carefully controlled.

  • Sodium Dithionite (Na₂S₂O₄): This is another common reagent for nitro group reduction. The choice of reducing agent will depend on the exact precursor and the desired selectivity.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (amine, nitrile, nitro).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

References

Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, and degradation. Potential impurities may include:

  • Starting materials: Depending on the synthetic route, these could be precursors used in the nitration or amination steps.

  • Isomeric byproducts: Positional isomers formed during the substitution reactions are common.

  • Over-nitrated or under-nitrated species: Compounds with additional or missing nitro groups can be present.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

Q2: My purified this compound is discolored (e.g., dark yellow, brown, or orange). What could be the cause?

A2: Discoloration in nitro-substituted anilines is often due to the presence of oxidized impurities or residual starting materials.[1] The color can also intensify if the compound is unstable to air or light. Ensure proper storage in a cool, dark, and inert atmosphere.

Q3: I am experiencing poor recovery after recrystallization. What can I do to improve the yield?

A3: Poor recovery can result from several factors:

  • Suboptimal solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Q4: The compound is smearing on my TLC plate during column chromatography. How can I fix this?

A4: Smearing or tailing on a TLC plate, especially with amino compounds on silica gel, is often due to the acidic nature of the silica interacting with the basic amino group.[2] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[2][3]

  • Use an amine-functionalized silica gel for your chromatography.[2][4]

  • Consider using a different stationary phase, such as alumina (neutral or basic).[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For nitroanilines, solvents like ethanol, methanol, or mixtures with water are often effective.[6][7][8][9]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not superheated.
Crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purity does not improve after recrystallization. The chosen solvent does not effectively differentiate between the compound and the impurity.Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not elute from the silica gel column. The mobile phase is not polar enough. The compound is strongly adsorbed to the acidic silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Add a basic modifier like triethylamine to the eluent.[2][3]
Poor separation of the desired compound from an impurity. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (difference in Rf values).
The compound appears to be degrading on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2][5]
Low recovery of the compound from the column. Irreversible adsorption to the stationary phase.Use a modified stationary phase (e.g., amine-functionalized silica) or add a competing base to the mobile phase to reduce strong interactions.[2][4]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. A good solvent will dissolve the compound when heated but not at room temperature.[10] Based on similar compounds, consider ethanol, methanol, or an ethanol/water mixture.[6][7][8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a mobile phase that gives a good Rf value (around 0.2-0.4) for the desired compound and good separation from impurities.[11] For polar, basic compounds, consider adding 0.1-1% triethylamine to the mobile phase.[2]

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product assess Assess Purity (TLC, NMR, etc.) crude->assess recrystallization Recrystallization recrystallization->assess column Column Chromatography column->assess pure Pure Product assess->recrystallization Purity Not Acceptable (High Concentration) assess->column Purity Not Acceptable (Complex Mixture) assess->pure Purity Acceptable

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Unsuccessful check_method Recrystallization or Chromatography? start->check_method recryst_issue Recrystallization Issue check_method->recryst_issue Recrystallization chrom_issue Chromatography Issue check_method->chrom_issue Chromatography solvent_screen Perform Solvent Screen recryst_issue->solvent_screen Poor Purity / Oiling Out optimize_cooling Optimize Cooling Rate recryst_issue->optimize_cooling Low Recovery / Fine Crystals modify_mobile Modify Mobile Phase (Polarity / Additive) chrom_issue->modify_mobile Poor Separation / Tailing change_stationary Change Stationary Phase (Alumina, Amine-Silica) chrom_issue->change_stationary Compound Degradation / Irreversible Adsorption

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methoxy-5-nitrobenzonitrile. The information provided is based on general chemical principles of aromatic nitro compounds and related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups (amino, methoxy, nitro, and nitrile on an aromatic ring), potential degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide.

  • Oxidation: The amino group (-NH2) is prone to oxidation, which can lead to the formation of nitroso or other colored impurities. The methoxy group (-OCH3) can also be susceptible to oxidative cleavage.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to various photochemical reactions. Exposure to UV or high-intensity visible light should be minimized.

  • Thermal Degradation: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO2 bond.[1]

Q3: How can I visually assess if my sample of this compound has degraded?

A3: A change in the physical appearance of the compound, such as a color change (e.g., darkening from a pale yellow to a brownish or reddish hue), may indicate degradation. The formation of colored impurities is a common sign of degradation in aromatic nitro and amino compounds.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can react with the functional groups of the molecule and promote degradation.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: Verify the purity of your starting material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). Compare the results with the certificate of analysis or a fresh, properly stored sample.

    • Preventative Measure: Always use freshly prepared solutions. If solutions need to be stored, protect them from light and store them at a low temperature.

  • Possible Cause 2: Reaction with Solvents or Reagents.

    • Troubleshooting Step: Review the compatibility of all solvents and reagents with the functional groups of this compound. For example, highly nucleophilic reagents may react with the aromatic ring, activated by the nitro group.

    • Preventative Measure: Perform small-scale pilot reactions to test for any unexpected side reactions before proceeding with larger-scale experiments.

Issue 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: To identify the source of the unknown peaks, conduct forced degradation studies (see Experimental Protocols section). This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms from these studies can help in identifying the unknown peaks in your experimental samples.

    • Preventative Measure: Minimize the exposure of your samples and solutions to harsh conditions. Use amber vials and work in a fume hood with yellow light if the compound is found to be light-sensitive.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean. Run a blank (solvent only) injection to check for contaminants in your analytical system.

    • Preventative Measure: Use high-purity solvents and reagents.

Quantitative Data on Stability

Stress ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours605%Hydrolysis of nitrile to amide
0.1 M NaOH24 hours6015%Hydrolysis of nitrile to carboxylic acid
3% H₂O₂24 hours2510%Oxidation of the amino group
Heat48 hours808%Unspecified thermal decomposition products
Photolytic (UV Lamp)24 hours2520%Various photoproducts

Experimental Protocols

Protocol for a General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Unknown Chromatographic Peaks check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure source_new_material Source New, High-Purity Material is_pure->source_new_material No investigate_degradation Investigate Potential Degradation is_pure->investigate_degradation Yes end Problem Resolved source_new_material->end forced_degradation Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) investigate_degradation->forced_degradation identify_products Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_products optimize_conditions Optimize Experimental/Storage Conditions (e.g., lower temp, protect from light) identify_products->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolytic Photodegradation (Light) parent This compound amide Amide Derivative parent->amide H⁺/H₂O or OH⁻/H₂O nitroso Nitroso Derivative parent->nitroso [O] photoproducts Various Photoproducts parent->photoproducts acid Carboxylic Acid Derivative amide->acid H⁺/H₂O or OH⁻/H₂O

References

Technical Support Center: 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in 2-Amino-4-methoxy-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Common impurities can be broadly categorized as:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Species from multi-step syntheses that have not fully reacted to form the final product.

  • By-products: Unwanted products resulting from side reactions during the synthesis.

  • Isomers: Positional isomers of this compound, such as 4-Amino-2-methoxy-5-nitrobenzonitrile.[1]

  • Degradation Products: Impurities formed by the breakdown of the final product under storage or experimental conditions.

Q2: How can I identify impurities in my sample of this compound?

A2: Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurities.[2]

Q3: What are the potential sources of these impurities?

A3: Impurities can be introduced at various stages:

  • Synthesis: Incomplete reactions, side reactions, or the presence of impurities in the starting materials. For instance, one synthetic route involves the use of a copper(I) cyanide pyridine complex, and residual copper can be a potential impurity if not properly removed.[3]

  • Work-up and Purification: Inadequate purification methods can lead to the persistence of impurities.

  • Storage: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to the degradation of the compound.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action
Off-color (e.g., yellowish or brownish) product Presence of colored by-products from the synthesis. Even low levels of certain impurities can cause significant color differences.[3]Recrystallize the product from a suitable solvent system. Activated carbon treatment may also be effective in removing colored impurities.
Broad melting point range Presence of multiple impurities.Purify the sample using column chromatography or preparative HPLC.
Unexpected peaks in HPLC or NMR spectra Unreacted starting materials, intermediates, isomers, or by-products.Compare the spectra with those of known starting materials and potential isomers. Use LC-MS or GC-MS to identify the molecular weights of the unknown peaks.
Poor performance in downstream applications (e.g., dye synthesis) Presence of impurities that interfere with the subsequent reaction.Re-purify the this compound. Identify the interfering impurity to optimize the purification process.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

  • 5-Nitroanthranilamide

  • Phosphorus pentoxide

  • N-methylpyrrolidone

Procedure:

  • To a solution of 5-Nitroanthranilamide in N-methylpyrrolidone, add phosphorus pentoxide.

  • Heat the mixture with stirring.

  • After the reaction is complete, cool the reaction mixture and add water.

  • Filter the precipitate and wash it with water until neutral.

  • Dry the product to obtain this compound.

Note: This synthesis is based on a similar procedure described for 2-Amino-5-nitrobenzonitrile.[3]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_and_Impurity_Formation A Starting Material (e.g., 5-Nitroanthranilamide) C This compound (Crude Product) A->C Synthesis Imp1 Unreacted Starting Material A->Imp1 B Reaction Conditions (Dehydrating Agent, Solvent, Heat) B->C Imp2 Side-Reaction By-products B->Imp2 Imp3 Isomers B->Imp3 D Purification (Recrystallization, Chromatography) C->D Purification Process C->D Imp4 Degradation Products C->Imp4 Storage/Handling E Pure Product D->E D->Imp1 Removed D->Imp2 Removed D->Imp3 Removed Imp1->C Imp2->C Imp3->C

Caption: Workflow for the synthesis and purification of this compound, highlighting potential points of impurity introduction.

Troubleshooting_Logic Start Problem Encountered Color Off-Color Product? Start->Color MP Broad Melting Point? Color->MP No Recrystallize Action: Recrystallize with activated carbon Color->Recrystallize Yes Spectra Unexpected Spectral Peaks? MP->Spectra No Column Action: Column Chromatography or Prep-HPLC MP->Column Yes Identify Action: Identify Peaks (LC-MS, GC-MS) Spectra->Identify Yes End Pure Product Spectra->End No Recrystallize->End Column->End Identify->End

Caption: A troubleshooting decision tree for addressing common issues related to impurities in this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Experimental Workflow Overview

The following diagram outlines a plausible synthetic route for this compound, commencing with the protection of the amino group of the starting material, followed by nitration and subsequent deprotection.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_product Final Product start 2-Amino-4-methoxybenzonitrile protection Amino Group Protection (e.g., Acetylation) start->protection Acetic Anhydride nitration Nitration of Protected Intermediate protection->nitration Nitrating Agent (e.g., HNO3/H2SO4) deprotection Removal of Protecting Group nitration->deprotection Acid or Base Hydrolysis product This compound deprotection->product troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield side_products Side Products start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction check_protection Is Amino Group Protected? low_yield->check_protection side_products->check_protection check_conditions Review Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->check_conditions protect_amine Protect Amino Group check_protection->protect_amine No check_protection->check_conditions Yes optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_purity Check Reagent Purity check_conditions->check_purity use_pure_reagents Use Pure Reagents check_purity->use_pure_reagents

Technical Support Center: Crystallization of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Amino-4-methoxy-5-nitrobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the physicochemical properties is crucial for developing a successful crystallization protocol. Below is a summary of available data for the target compound and a closely related analog.

Table 1: Physicochemical Properties

PropertyThis compound2-Amino-5-nitrobenzonitrile (Analogue)
Molecular Formula C₈H₇N₃O₃[1]C₇H₅N₃O₂[2]
Molecular Weight 193.16 g/mol [1]163.13 g/mol [2]
Appearance Likely a crystalline solidPowder[2]
Melting Point Not available200-207 °C[2]
Boiling Point 454.4 ± 45.0 °C (Predicted)[1]Not available
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]Not available
Solubility Profile Expected to be soluble in polar organic solvents and less soluble in non-polar solvents and water.[3]Generally soluble in polar solvents like ethanol; less soluble in non-polar solvents like hexane or benzene.[4]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: A suitable solvent should dissolve the compound when hot but not when cold.[5][6] Given the polar nature of the molecule (amino, methoxy, nitro, and nitrile groups), polar solvents are a good starting point. For aromatic nitro compounds, common solvents include ethanol, acetone, toluene, and acetic acid.[7][8] A solvent pair, such as ethanol-water or acetone-hexane, can also be effective.[5][9]

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesSuitability
Alcohols Ethanol, Methanol, IsopropanolGood starting point due to polarity and hydrogen bonding capability.
Ketones Acetone, Methyl Ethyl KetoneOften good solvents for polar compounds.
Esters Ethyl AcetateMedium polarity, can be a good choice.
Aromatic TolueneMay work, especially at elevated temperatures.
Amides N,N-Dimethylformamide (DMF), Dimethyl Acetamide (DMAc)High boiling points, good for very insoluble compounds, but can be difficult to remove.
Solvent Pairs Ethanol/Water, Acetone/Hexane, Toluene/HeptaneUseful for fine-tuning solubility.[10]

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound.

Issue 1: The compound does not crystallize upon cooling.

Possible Causes:

  • The solution is not supersaturated (too much solvent was used).

  • The cooling process is too slow, or the final temperature is not low enough.

  • The compound has a high kinetic barrier to nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[11]

    • Seeding: Add a tiny crystal of the crude or pure compound to the solution to act as a template for crystal growth.[11]

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to boil off a small amount of solvent, then allow it to cool again.[11]

    • Add an Anti-solvent: If using a solvent system, slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid, then warm slightly to redissolve and cool again.

  • Cooling:

    • Cool the solution to a lower temperature using an ice bath or refrigerator.

Issue 2: The compound "oils out" instead of crystallizing.

Description: The compound separates from the solution as a liquid phase (an oil) rather than a solid. This is common when the melting point of the compound is lower than the temperature of the solution, or when the concentration of the solute is too high.[11]

Solutions:

  • Re-dissolve and Modify Conditions:

    • Heat the solution to re-dissolve the oil.

    • Add more solvent to lower the saturation point.[11]

    • Allow the solution to cool more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

  • Change Solvent:

    • The chosen solvent may be too good for the compound. Switch to a less polar solvent or a solvent pair that reduces the solubility.

Issue 3: The crystal yield is very low.

Possible Causes:

  • Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[11]

  • Premature crystallization occurred during a hot filtration step.

  • The initial crude material had a low purity.

Solutions:

  • Recover from Mother Liquor:

    • Reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.

  • Optimize Solvent Volume:

    • In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Prevent Premature Crystallization:

    • If performing a hot filtration, pre-heat the funnel and receiving flask. Add a small amount of extra hot solvent before filtering to keep the compound dissolved.[11]

Issue 4: The crystals are very fine or form too quickly.

Description: The solution rapidly becomes cloudy with a fine precipitate instead of forming distinct crystals. This usually indicates that the solution was too supersaturated, leading to rapid nucleation.[11]

Solutions:

  • Reduce Supersaturation:

    • Re-heat the solution to re-dissolve the precipitate.

    • Add a small amount of additional solvent (1-5% of the total volume).[11]

  • Slow Down Cooling:

    • Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also slow the cooling rate.

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot and insoluble when cold (e.g., ethanol).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise while stirring. Continue adding until the solution becomes persistently turbid.

  • Crystal Growth: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly.

  • Isolation and Drying: Follow steps 6-8 from the cooling crystallization protocol.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start Crystallization (Cooling Solution) check_crystals Crystals Forming? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No crystals_ok Good Crystal Formation check_crystals->crystals_ok Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiling_out_actions Remedy Oiling Out: - Re-heat Solution - Add More Solvent - Cool Slowly oiling_out->oiling_out_actions Yes no_crystal_actions Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->no_crystal_actions poor_yield Check Yield crystals_ok->poor_yield yield_ok Yield OK (Process Complete) poor_yield->yield_ok Yes low_yield_actions Low Yield: - Concentrate Mother Liquor - Re-evaluate Solvent Volume poor_yield->low_yield_actions No no_crystal_actions->start oiling_out_actions->start

Caption: Troubleshooting logic for crystallization experiments.

Experimental Workflow for Recrystallization

This diagram illustrates the standard steps for purifying a compound via recrystallization.

G dissolve 1. Dissolve Crude Compound in Minimal Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize filter 3. Hot Gravity Filtration (Optional) decolorize->filter cool 4. Cool Slowly to Induce Crystallization filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Pure Crystals wash->dry

Caption: Standard workflow for purification by recrystallization.

References

Technical Support Center: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the reaction scale-up of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Troubleshooting Guide & FAQs

Reaction Chemistry: The synthesis of this compound typically involves the nitration of 2-Amino-4-methoxybenzonitrile. This process, while effective at a lab scale, presents several challenges during scale-up.

Q1: My reaction is showing a significant decrease in yield upon scaling up from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Heat Transfer: Nitration reactions are highly exothermic. At a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized overheating, resulting in the formation of side products and degradation of the desired product.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to non-homogenous reaction conditions. This can result in localized high concentrations of the nitrating agent, promoting side reactions such as dinitration.

  • Reagent Addition Rate: The rate of addition of the nitrating agent is critical. A rate that is too fast can overwhelm the cooling capacity of the reactor, leading to a thermal runaway. A rate that is too slow may result in an incomplete reaction.

Q2: I am observing the formation of an unexpected and difficult-to-remove impurity. How can I identify and mitigate this?

A2: Impurity profiles often change with scale. Common impurities in this reaction include:

  • Isomeric Nitro Compounds: Nitration at other positions on the aromatic ring can occur, especially if the temperature is not well-controlled.

  • Dinitro Compounds: The introduction of a second nitro group is a common side reaction if the concentration of the nitrating agent is too high or the reaction temperature is excessive.

  • Oxidation Products: The starting material or product can be oxidized by the nitrating agent, especially under harsh conditions.

To mitigate these, consider the following:

  • Tighter Temperature Control: Ensure your reactor's cooling system is adequate for the scale and that the temperature is monitored at multiple points within the reactor.

  • Controlled Addition: Add the nitrating agent subsurface to ensure rapid dispersion and minimize localized high concentrations.

  • Alternative Nitrating Agents: In some cases, using a milder nitrating agent can improve selectivity.

Q3: The color of my reaction mixture is much darker than in the lab-scale experiment. Should I be concerned?

A3: A significant color change can indicate the formation of impurities or degradation products. While a slight darkening may be expected due to longer reaction times at scale, a dramatic change warrants investigation. This is often linked to poor temperature control. It is advisable to take an in-process sample for HPLC analysis to check the impurity profile.

Q4: What are the critical safety considerations when scaling up this nitration reaction?

A4: The primary safety concern is the risk of a thermal runaway due to the highly exothermic nature of the nitration reaction. Key safety measures include:

  • Thermal Hazard Assessment: Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).

  • Robust Cooling System: Ensure the reactor has a reliable and powerful cooling system capable of handling the heat generated.

  • Emergency Quenching Plan: Have a well-defined procedure for quenching the reaction in case of a cooling failure or unexpected temperature rise.

  • Controlled Dosing: Use a reliable dosing pump for the addition of the nitrating agent and have an automated shut-off linked to the temperature probe.

Experimental Protocols

Representative Lab-Scale Synthesis of 2-Amino-4-methoxybenzonitrile

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 14.8 g (0.1 mol) of 2-Amino-4-methoxybenzonitrile in 100 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare the nitrating mixture by slowly adding 10.1 g (0.1 mol) of potassium nitrate to 50 mL of concentrated sulfuric acid, keeping the temperature below 10 °C. Add this nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum. The crude product can be recrystallized from ethanol or isopropanol to yield pure this compound.

Data Presentation

The following table summarizes representative data from lab-scale and pilot-scale batches to illustrate common changes observed during scale-up.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Common Issues at Scale
Starting Material 10.0 g1.00 kgConsistent quality is crucial.
Reaction Volume 150 mL15 LRequires appropriate reactor size.
Addition Time 30 min4-6 hoursSlower addition to control exotherm.
Max. Temperature 5 °C5-8 °CHotspots can lead to impurities.
Reaction Time 2 hours4-6 hoursMay be longer due to slower addition.
Yield (Crude) 85%70-75%Often lower due to side reactions.
Purity (HPLC) 98.5%95-97%Impurity profile may change.
Major Impurity Isomeric Nitro < 0.5%Isomeric Nitro > 1%, Dinitro ~0.5%Inefficient mixing and cooling.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Amino-4- methoxybenzonitrile in H2SO4 start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating Slow Addition of Nitrating Mixture cool->add_nitrating prepare_nitrating Prepare Nitrating Mixture prepare_nitrating->add_nitrating monitor Monitor Reaction (TLC/HPLC) add_nitrating->monitor quench Quench on Ice monitor->quench filter Filter Precipitate quench->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Review Temperature Logs start->check_temp check_hplc Analyze Impurity Profile (In-process & Final) start->check_hplc temp_ok Temperature within Range? check_temp->temp_ok impurities_high High Impurities? check_hplc->impurities_high temp_ok->check_hplc Yes hotspots Investigate Hotspots Improve Agitation temp_ok->hotspots No dinitration Dinitration Observed? impurities_high->dinitration Yes incomplete_rxn Incomplete Reaction? impurities_high->incomplete_rxn No reduce_nitrating Reduce Molar Ratio of Nitrating Agent dinitration->reduce_nitrating Yes other_impurities Other Impurities? dinitration->other_impurities No optimize_temp Optimize Temperature and Addition Rate other_impurities->optimize_temp Yes other_impurities->incomplete_rxn No extend_time Extend Reaction Time incomplete_rxn->extend_time Yes workup_issue Review Work-up Procedure incomplete_rxn->workup_issue No

Technical Support Center: 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism in 2-Amino-4-methoxy-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, known as polymorphs. For an active pharmaceutical ingredient (API) like this compound, different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[1][2] Controlling polymorphism is critical during drug development to ensure consistent product quality, therapeutic efficacy, and to meet regulatory requirements.[2]

Q2: Have specific polymorphs of this compound been reported in the literature?

A2: To date, there is no publicly available literature that specifically characterizes the polymorphic forms of this compound. However, given that polymorphism is a common phenomenon for organic molecules, particularly those with functional groups capable of hydrogen bonding like the amino and nitro groups in this compound, it is prudent to assume that it can exist in multiple polymorphic forms. Benzonitrile derivatives, in general, have been shown to exhibit polymorphism.

Q3: What are the key experimental factors that can influence the polymorphic outcome during the crystallization of this compound?

A3: The resulting polymorphic form of this compound can be influenced by a variety of factors during crystallization. These include:

  • Solvent System: The polarity, hydrogen-bonding capability, and viscosity of the solvent can affect the nucleation and growth of specific polymorphs.

  • Supersaturation: The level of supersaturation and the rate at which it is achieved can determine which polymorphic form nucleates.

  • Temperature: Both the crystallization temperature and the cooling rate can impact the thermodynamic and kinetic control of polymorphism.

  • Agitation: The stirring rate can influence nucleation kinetics and may induce transformations between polymorphs.

  • Presence of Impurities: Impurities can act as inhibitors or promoters for the nucleation of certain polymorphs.

  • Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that specific form.

Q4: Which analytical techniques are recommended for identifying and characterizing polymorphs of this compound?

A4: A combination of analytical techniques is essential for the comprehensive characterization of polymorphs.[3][4][5] The most common and powerful methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystalline forms based on their unique diffraction patterns.[4]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs, as well as to study solid-state transitions between them.

  • Thermogravimetric Analysis (TGA): TGA helps to identify solvates and hydrates by measuring weight loss as a function of temperature.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs by detecting variations in the vibrational modes of the molecules in the crystal lattice.[5]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides information about the local molecular environment and can distinguish between different crystalline arrangements.

  • Hot-Stage Microscopy: This technique allows for the visual observation of crystal morphology changes and transformations as a function of temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound, with a focus on avoiding unwanted polymorphism.

Problem Potential Cause Recommended Solution
Inconsistent crystalline form obtained in different batches. Variation in crystallization parameters such as cooling rate, solvent purity, or agitation speed.Standardize the crystallization protocol. Precisely control and document all parameters. Use a controlled cooling profile and consistent agitation.
A new, unknown PXRD pattern appears after storage. The initial crystalline form was metastable and has converted to a more stable polymorph over time.Conduct a thorough polymorph screen to identify the most thermodynamically stable form. Store the material under controlled temperature and humidity conditions.
The product is an amorphous solid or oil instead of a crystalline powder. The cooling rate was too rapid, or the solvent is not suitable for crystallization. High impurity levels may also inhibit crystallization.Decrease the cooling rate. Try a different solvent or a co-solvent system. Ensure the starting material has sufficient purity. Consider using seeding with a known crystalline form.
Crystals are very fine and difficult to filter. Rapid nucleation leading to a large number of small crystals.Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate. Optimize the agitation to promote crystal growth over nucleation.
A solvate or hydrate is formed instead of the desired anhydrous polymorph. The crystallization solvent is being incorporated into the crystal lattice.Use a non-solvating solvent if possible. If a solvate is unavoidable, investigate methods for desolvation, such as heating under vacuum. Be aware that desolvation may lead to a different polymorph or an amorphous form.

Experimental Protocols

Protocol 1: Polymorph Screening of this compound

Objective: To identify different polymorphic forms of this compound by crystallization from a variety of solvents under different conditions.

Materials:

  • This compound (amorphous or a single crystalline form)

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water)

  • Small-scale crystallization vials

  • Heating and stirring plate

  • Filtration apparatus

  • Analytical instruments for characterization (PXRD, DSC, TGA)

Methodology:

  • Solvent Selection: Prepare saturated solutions of this compound in a variety of solvents at elevated temperatures.

  • Crystallization Methods:

    • Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling to 4°C.

    • Fast Cooling: Rapidly cool the saturated solutions in an ice bath.

    • Solvent Evaporation: Allow the solvent to evaporate slowly from the solutions at ambient temperature.

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound in a good solvent until precipitation occurs.

    • Slurry Equilibration: Stir a suspension of the compound in a solvent at a constant temperature for an extended period (e.g., 7 days) to allow for conversion to the most stable form at that temperature.

  • Isolation: Isolate the resulting solid by filtration and dry under vacuum at a controlled temperature.

  • Characterization: Analyze each solid sample using PXRD to identify unique crystalline forms. Further characterize distinct forms using DSC, TGA, and spectroscopy.

Protocol 2: Controlled Crystallization to Obtain a Specific Polymorph

Objective: To reproducibly crystallize a desired polymorphic form of this compound using a seeded cooling crystallization.

Materials:

  • This compound

  • Selected crystallization solvent

  • Seed crystals of the desired polymorph

  • Jacketed crystallization vessel with temperature and agitation control

Methodology:

  • Dissolution: Dissolve this compound in the chosen solvent at a specific temperature (e.g., 60°C) to form a clear, undersaturated solution.

  • Cooling: Cool the solution at a controlled rate (e.g., 0.2°C/min) to a predetermined seeding temperature.

  • Seeding: Introduce a small quantity (e.g., 0.1-1% w/w) of seed crystals of the desired polymorph into the solution.

  • Maturation: Hold the seeded solution at the seeding temperature for a period of time (e.g., 1-2 hours) to allow the seeds to grow.

  • Further Cooling: Continue to cool the suspension at a controlled rate to the final isolation temperature (e.g., 5°C).

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature that does not induce a polymorphic transformation.

  • Verification: Confirm the polymorphic identity of the final product using PXRD.

Visualizations

experimental_workflow cluster_screening Polymorph Screening cluster_control Controlled Crystallization start Start Material (Amorphous or Known Form) crystallization Crystallization (Various Solvents & Conditions) start->crystallization isolation Solid Isolation (Filtration & Drying) crystallization->isolation pxrd Primary Analysis (PXRD) isolation->pxrd characterization Further Characterization (DSC, TGA, IR, etc.) pxrd->characterization Unique Patterns stable_form Identify Stable Polymorph characterization->stable_form dissolution Dissolution cooling1 Controlled Cooling dissolution->cooling1 seeding Seeding (Desired Polymorph) cooling1->seeding maturation Maturation seeding->maturation cooling2 Further Cooling maturation->cooling2 isolation_control Isolation & Drying cooling2->isolation_control verification Polymorph Verification (PXRD) isolation_control->verification final_product Final Product (Desired Polymorph) verification->final_product

Caption: Experimental workflows for polymorph screening and controlled crystallization.

troubleshooting_logic start Inconsistent Crystallization Outcome check_protocol Review Crystallization Protocol start->check_protocol is_consistent Are Parameters Consistent? check_protocol->is_consistent standardize Standardize Protocol: - Cooling Rate - Agitation - Solvent Quality is_consistent->standardize No polymorph_screen Conduct Polymorph Screen is_consistent->polymorph_screen Yes end Consistent Polymorph Achieved standardize->end identify_stable Identify Stable Form polymorph_screen->identify_stable develop_controlled Develop Controlled Seeded Process identify_stable->develop_controlled develop_controlled->end

Caption: Troubleshooting logic for inconsistent crystallization outcomes.

References

2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methoxy-5-nitrobenzonitrile. The following sections address common solubility problems and provide potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the structural similarities to other nitrobenzonitrile compounds, this compound is expected to exhibit poor solubility in aqueous solutions and higher solubility in polar aprotic and some polar protic organic solvents. Aromatic nitro compounds are generally sparingly soluble in water. For instance, 4-Nitrobenzonitrile is sparingly soluble in water but shows solubility in ethanol and acetone.[1] Similarly, 3-Nitrobenzonitrile is sparingly soluble in water.[2] The presence of amino and methoxy groups may slightly influence its polarity and hydrogen bonding capacity.

Q2: I am having trouble dissolving this compound for my experiment. What are the initial troubleshooting steps?

Difficulty in dissolving this compound is a common issue. Here are the initial steps to troubleshoot solubility problems:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on related compounds, polar aprotic solvents like DMSO and DMF, or polar protic solvents like ethanol and methanol, are good starting points.

  • Purity of the Compound: Verify the purity of your this compound sample, as impurities can significantly affect solubility.

  • Gentle Heating: Applying gentle heat (e.g., 40-50°C) can often increase the rate of dissolution. However, be cautious as excessive heat may lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down aggregates and improve solvating of the compound.

  • Stirring/Agitation: Ensure adequate and continuous stirring or agitation to facilitate the dissolution process.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

Solubility_Troubleshooting start Start: Undissolved Compound solvent Step 1: Verify Solvent Choice (e.g., DMSO, DMF) start->solvent heat_sonicate Step 2: Apply Gentle Heat & Sonication solvent->heat_sonicate Still Undissolved success Compound Dissolved solvent->success Dissolved cosolvent Step 3: Add a Co-solvent heat_sonicate->cosolvent Still Undissolved heat_sonicate->success Dissolved ph_adjust Step 4: Adjust pH (for aqueous solutions) cosolvent->ph_adjust Still Undissolved cosolvent->success Dissolved solid_dispersion Step 5: Consider Solid Dispersion Techniques ph_adjust->solid_dispersion Still Undissolved ph_adjust->success Dissolved solid_dispersion->success Dissolved fail Consult Further solid_dispersion->fail Still Undissolved

Caption: Troubleshooting workflow for dissolving this compound.

Problem: The compound precipitates out of solution after initial dissolution.

Potential Causes and Solutions:

  • Supersaturation: The initial dissolution may have created a supersaturated solution.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system to improve stability.

  • Temperature Change: A decrease in temperature can cause precipitation if the compound's solubility is highly temperature-dependent.

    • Solution: Maintain the temperature of the solution, or gently warm it before use.

  • pH Shift: For aqueous-based solutions, a change in pH can affect the ionization state and solubility of the amino group.

    • Solution: Buffer the solution to maintain a stable pH.

Quantitative Solubility Data (Predicted)

While specific experimental data for this compound is limited, the following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic compounds.

SolventPredicted SolubilityRationale
WaterPoorly SolubleAromatic nitro compounds generally have low aqueous solubility.[1][2]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for dissolving a wide range of organic compounds.[3]
Dimethylformamide (DMF)SolubleA polar aprotic solvent known for its ability to dissolve many organic compounds.
EthanolSparingly to Moderately Soluble4-Nitrobenzonitrile is soluble in hot ethanol.[1]
MethanolSparingly to Moderately SolubleA polar protic solvent, may require heating.
AcetoneModerately Soluble4-Nitrobenzonitrile is soluble in acetone.[1]
Tetrahydrofuran (THF)SolubleA structurally similar compound, 4-methoxy-2-nitrobenzonitrile, is soluble in dry THF.[4]

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMSO, DMF)

This is the recommended starting method for preparing stock solutions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Warming plate or water bath (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, gently warm the vial to 40-50°C while continuing to vortex or stir.

  • If solids persist, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution before use.

Protocol 2: Dissolution using a Co-solvent System

This method can be useful for improving solubility and stability in aqueous-based assays.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO)

  • Secondary solvent/buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in the primary solvent (e.g., 10 mM in DMSO) following Protocol 1.

  • While vortexing the secondary solvent (e.g., PBS), slowly add the required volume of the concentrated stock solution to achieve the final desired concentration.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Weigh Compound add_solvent Add Primary Solvent (e.g., DMSO) start->add_solvent vortex Vortex Vigorously add_solvent->vortex check1 Is it Dissolved? vortex->check1 heat_sonicate Apply Gentle Heat &/or Sonicate check1->heat_sonicate No stock_solution Stock Solution Prepared check1->stock_solution Yes check2 Is it Dissolved? heat_sonicate->check2 check2->stock_solution Yes fail Re-evaluate Solvent/ Concentration check2->fail No dilute Dilute into Secondary Solvent (if needed) stock_solution->dilute final_solution Final Solution Ready dilute->final_solution

Caption: General experimental workflow for dissolving this compound.

References

dealing with hazardous reagents in 2-Amino-4-methoxy-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. The primary focus is on the safe handling of hazardous reagents and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents used in the synthesis of this compound?

A1: The primary hazardous reagents are the components of the nitrating mixture: concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture is highly corrosive, a strong oxidizing agent, and can react violently with a variety of substances.[1][2][3] The starting material, 2-amino-4-methoxybenzonitrile, and the product, this compound, may also have associated health hazards and should be handled with care.

Q2: What are the most critical safety precautions to take when working with a nitrating mixture?

A2: The following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a chemical-resistant apron or lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[4][5]

  • Fume Hood: All manipulations involving the nitrating mixture must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic and corrosive fumes.[4]

  • Slow Addition and Cooling: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. The acids must be mixed slowly and cooled in an ice bath to prevent a runaway reaction and excessive fuming.[6]

  • "Acid to Water" Rule: When diluting, always add acid to water slowly, never the other way around, to dissipate the heat generated safely.

  • Quenching: The reaction mixture must be quenched carefully by slowly adding it to a large excess of ice and water with vigorous stirring.

  • Incompatible Materials: Avoid contact of the nitrating mixture with combustible materials, organic solvents, bases, and metals, as this can lead to fire, explosion, or the release of flammable gases.[1][2]

Q3: What are the potential side reactions during the nitration of 2-amino-4-methoxybenzonitrile?

A3: Potential side reactions include:

  • Over-nitration: Introduction of more than one nitro group onto the aromatic ring, especially if the reaction temperature is not controlled.

  • Oxidation: The nitrating mixture is a strong oxidizing agent and can oxidize the starting material or product, leading to tarry byproducts. The amino group of anilines is particularly susceptible to oxidation.

  • Hydrolysis: The nitrile group can potentially undergo hydrolysis under the strongly acidic and aqueous workup conditions, although this is generally less favorable under typical nitration conditions.

Q4: How should I properly dispose of waste from this synthesis?

A4: Acidic waste must be neutralized before disposal. Slowly and carefully add the acidic solution to a large volume of a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium carbonate, with cooling and stirring. Ensure the final pH is neutral before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

Troubleshooting Guides

Problem: The reaction mixture turned dark brown or black.
Possible Cause Suggested Solution
Oxidation of the starting material or product. This is a common issue when nitrating anilines. Ensure the reaction temperature is kept low (typically 0-5 °C) throughout the addition of the nitrating mixture. Consider protecting the amino group as an amide before nitration if oxidation is a persistent problem.
Reaction temperature is too high. Improve cooling by using a larger ice bath and ensuring good thermal contact with the reaction flask. Add the nitrating mixture more slowly to allow for efficient heat dissipation.
Contamination of reagents. Use fresh, high-purity starting materials and acids.
Problem: Low or no yield of the desired product.
Possible Cause Suggested Solution
Incomplete reaction. Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating mixture. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Incorrect stoichiometry. Carefully measure the molar equivalents of the starting material and nitrating agents. A common ratio for nitration is a slight excess of nitric acid.
Loss of product during workup. The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-extract the aqueous layer to maximize recovery.
Product precipitation issues. If the product is expected to precipitate upon quenching, ensure the quench is performed in a sufficiently large volume of ice/water to fully precipitate the product.
Problem: Difficulty in purifying the product.
Possible Cause Suggested Solution
Presence of tarry byproducts. Purify the crude product using column chromatography on silica gel. A suitable eluent system might be a mixture of hexane and ethyl acetate.
Presence of unreacted starting material. Optimize the reaction time and stoichiometry to drive the reaction to completion. Column chromatography can also be used to separate the product from the starting material.
Co-precipitation of inorganic salts. Ensure the crude product is thoroughly washed with water to remove any inorganic salts before further purification.

Experimental Protocols (Illustrative Example)

Disclaimer: The following is a representative protocol for the nitration of an activated aromatic compound and should be adapted and optimized for the specific synthesis of this compound.

Preparation of the Nitrating Mixture
  • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly, with constant stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature does not rise above 10 °C.

  • Once the addition is complete, keep the mixture cooled in the ice bath until use.

Nitration of 2-amino-4-methoxybenzonitrile
  • Dissolve 2-amino-4-methoxybenzonitrile in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

Work-up and Purification
  • Prepare a beaker containing a large amount of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice/water with vigorous stirring.

  • A precipitate of the crude product should form. If not, the product may need to be extracted.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • If extraction is necessary, neutralize the quenched reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the crude product or the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data Summary

The following table provides illustrative quantitative data for a typical aromatic nitration. Actual values for the synthesis of this compound may vary and require optimization.

ParameterValueNotes
Starting Material 1.0 eq2-amino-4-methoxybenzonitrile
Nitric Acid (conc.) 1.1 - 1.5 eqA slight excess is common.
Sulfuric Acid (conc.) 2.0 - 5.0 eqActs as a catalyst and solvent.
Reaction Temperature 0 - 5 °CCritical for controlling side reactions.
Reaction Time 1 - 3 hoursMonitor by TLC.
Typical Yield 60 - 85%Highly dependent on reaction conditions and substrate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Cool H₂SO₄ to 0°C prep2 Add HNO₃ dropwise (maintain T < 10°C) prep1->prep2 Slowly react3 Add Nitrating Mixture dropwise (0-5°C) prep2->react3 Use immediately react1 Dissolve Starting Material in H₂SO₄ react2 Cool to 0-5°C react1->react2 react2->react3 react4 Stir at 0-5°C (Monitor by TLC) react3->react4 workup1 Pour reaction mixture onto ice/water react4->workup1 After completion workup2 Filter or Extract Crude Product workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Dry Crude Product workup3->workup4 workup5 Purify (Recrystallization or Chromatography) workup4->workup5

Caption: Experimental workflow for the synthesis of this compound.

Safety_Precautions ppe1 Chemical Splash Goggles end Safe Experiment ppe2 Face Shield ppe3 Chemical-Resistant Apron ppe4 Acid-Resistant Gloves eng1 Chemical Fume Hood proc1 Slow, controlled addition of reagents eng1->proc1 proc2 Maintain low reaction temperature eng1->proc2 proc3 Careful quenching in ice/water eng1->proc3 proc4 Proper waste neutralization eng1->proc4 eng2 Ice Bath for Cooling eng2->proc2 eng2->proc3 start Working with Nitrating Mixture start->ppe1 start->ppe2 start->ppe3 start->ppe4 start->eng1 start->proc1

Caption: Key safety precautions for handling hazardous reagents in the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. The focus is on catalyst selection for the crucial reductive step in the synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound where catalyst selection is critical?

A common and effective strategy involves the selective catalytic reduction of a dinitroaromatic precursor, such as 2,5-dinitro-4-methoxybenzonitrile. This route requires a catalyst that can selectively reduce one nitro group to an amine while leaving the other nitro group and the nitrile functionality intact. Another viable route is the reduction of 4-methoxy-2,5-dinitrobenzonitrile.

Q2: Which catalysts are generally recommended for the selective reduction of an aromatic nitro group in the presence of a nitrile group?

Several catalytic systems are suitable for this transformation. The choice often depends on the desired selectivity, reaction conditions, and sensitivity of other functional groups.

  • Palladium on carbon (Pd/C) is a widely used catalyst for nitro group reductions.[1][2] However, careful control of reaction conditions is necessary to avoid reduction of the nitrile group.[3]

  • Platinum on carbon (Pt/C) is often a better choice when the nitrile group is sensitive to reduction by Pd/C.[3]

  • Raney Nickel is another effective catalyst, particularly for transfer hydrogenation reactions, and can be used with hydrogen donors like hydrazine hydrate or formic acid.[4][5]

  • Non-catalytic methods using stoichiometric reagents like Tin(II) chloride (SnCl₂) are also very effective and chemoselective for reducing nitro groups without affecting nitriles.[3][6][7]

Q3: What are the main advantages of using a transfer hydrogenation method?

Transfer hydrogenation, which typically uses a catalyst like Pd/C or Raney Nickel with a hydrogen donor such as hydrazine hydrate or ammonium formate, offers several advantages.[8][9][10] It avoids the need for high-pressure hydrogen gas, making the experimental setup simpler and safer. These reactions are often fast and highly selective.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Possible Causes:

  • Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked. Sulfur-containing compounds are known poisons for many metal catalysts.[11]

  • Poor Catalyst Quality: The catalyst may have low activity due to improper preparation or storage.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Low Hydrogen Pressure/Insufficient Hydrogen Donor: In catalytic hydrogenation, the hydrogen pressure may be too low. In transfer hydrogenation, the amount of the hydrogen donor (e.g., hydrazine hydrate) may be insufficient.

  • Poor Solubility of the Substrate: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

Solutions:

  • Ensure Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing catalyst poisons.

  • Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.

  • Optimize Reaction Conditions: Increase the reaction temperature or, for catalytic hydrogenation, the hydrogen pressure. Be aware that harsher conditions may affect selectivity.

  • Change Solvent: Use a solvent system that fully dissolves the substrate at the reaction temperature. For some hydrogenations, the addition of a protic co-solvent like ethanol or acetic acid can be beneficial.[12]

  • Switch to a Different Catalyst/Reagent: If a particular catalyst is ineffective, consider trying a different one (e.g., switching from Pd/C to Pt/C or Raney Nickel) or using a stoichiometric reductant like SnCl₂.[11]

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Over-reduction: The desired amino group is formed, but other functional groups (like the second nitro group or the nitrile) are also being reduced.

  • Side Reactions: Formation of byproducts such as azo or azoxy compounds can occur, especially with metal hydrides.[13]

  • Difficult Product Isolation: The work-up procedure may be leading to product loss. For example, reductions with SnCl₂ can result in tin salts that complicate purification.[14]

Solutions:

  • Improve Selectivity:

    • Lower the reaction temperature and/or hydrogen pressure.

    • Switch to a more selective catalyst. For instance, if Pd/C is causing over-reduction, try Pt/C or a non-catalytic method.[3]

    • For dinitro compounds, using sodium sulfide or hydrogen sulfide with a base can favor the selective reduction to a nitroaminophenol.[13]

  • Optimize Work-up Procedure:

    • For SnCl₂ reductions, after the reaction, pour the mixture into ice and carefully basify with a concentrated NaOH solution to dissolve the tin salts before extracting the product.[7]

    • Ensure the pH is optimal for extraction of the amine product.

Issue 3: Reduction of the Nitrile Group

Possible Cause:

  • Non-selective Catalyst or Harsh Conditions: The chosen catalyst and reaction conditions are not selective for the nitro group. Pd/C, in particular, can sometimes reduce nitriles.[3]

Solutions:

  • Switch to a More Selective Catalyst: Platinum on carbon (Pt/C) is reported to be less likely to reduce nitriles compared to Pd/C.[3]

  • Use a Non-catalytic Method: Reagents like SnCl₂ in ethanol or ethyl acetate are highly chemoselective for the reduction of aromatic nitro groups in the presence of nitriles.[3][7]

  • Modify Reaction Conditions: Reduce the reaction temperature, hydrogen pressure, and reaction time to minimize the reduction of the nitrile group.

Catalyst Selection and Performance Data

The following table summarizes various catalytic and non-catalytic systems for the reduction of aromatic nitro compounds, which can be applied to the synthesis of this compound.

Catalyst/ReagentHydrogen SourceTypical SubstrateProductYield (%)Reference
Catalytic Systems
Raney NickelHydrazine Hydrate1,3-Dinitrobenzenem-Nitroaniline>90[8]
Pd/C (5%)Hydrazine HydrateHalogenated NitroarenesHalogenated AnilinesGood[15]
Raney NickelFormic AcidVarious Nitro CompoundsCorresponding Amines80-90[9]
Pt/C (1%)H₂Aromatic Nitro NitrileAromatic Amino NitrileHigh[3]
Non-Catalytic Systems
SnCl₂·2H₂O-4-Methoxy-2-nitro-5-(phenylmethoxy)benzonitrile2-Amino-5-(benzyloxy)-4-methoxybenzonitrile73[6]
SnCl₂·2H₂O-p-Nitrobenzoic acidp-Aminobenzoic acidHigh[7]
Fe PowderAcetic AcidNitro compoundAmineHigh[11]

Experimental Protocols

Protocol 1: Reduction of a Nitro Group using Tin(II) Chloride (SnCl₂)[6]

This protocol is adapted from the synthesis of a structurally similar compound and is highly selective for the nitro group in the presence of a nitrile.

  • Preparation: In a round-bottom flask, dissolve the nitroaromatic precursor (1.00 g) in a mixture of concentrated hydrochloric acid (4 mL) and acetic acid (14 mL).

  • Addition of Reductant: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 3 molar equivalents).

  • Reaction: Stir the resulting solution at 60°C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into ice water.

    • Carefully adjust the pH to ~10 by adding a 2 M NaOH solution. This will dissolve the tin salts.

    • Extract the aqueous solution with dichloromethane.

    • Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting residue by column chromatography.

Protocol 2: Partial Reduction of a Dinitroarene using Raney Nickel and Hydrazine Hydrate[8]

This method is suitable for the selective reduction of one nitro group in a dinitro compound.

  • Preparation: In a reaction flask, dissolve the dinitroarene precursor (1 mole equivalent) in a 1:1 mixture of ethanol and 1,2-dichloroethane.

  • Catalyst Addition: Add Raney Nickel catalyst to the solution.

  • Addition of Hydrogen Donor: Add hydrazine hydrate (3 mole equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-60°C. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture and filter off the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualized Workflows

Catalyst Selection Workflow

start Start: Synthesis of This compound (via reduction) precursor Select Precursor: e.g., a dinitroaromatic compound start->precursor check_nitrile Is Nitrile Group Sensitive to Reduction? precursor->check_nitrile sncl2 Option 1: Use SnCl2 (High Selectivity) check_nitrile->sncl2 Yes pt_c Option 2: Use Pt/C with H2 (Good Selectivity) check_nitrile->pt_c Yes pd_c Option 3: Use Pd/C with H2 or Transfer Hydrogenation (Requires Optimization) check_nitrile->pd_c No raney_ni Option 4: Use Raney Ni with Transfer Hydrogenation (Good Selectivity) check_nitrile->raney_ni No end_point Proceed to Experiment sncl2->end_point pt_c->end_point pd_c->end_point raney_ni->end_point start Problem: Incomplete Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading Low Loading change_catalyst Use Fresh or Different Catalyst check_catalyst->change_catalyst Suspected Poisoning optimize_conditions Increase Temp/Pressure/ Extend Reaction Time check_conditions->optimize_conditions Conditions too Mild purify_reagents Purify Starting Materials / Use Anhydrous Solvents check_reagents->purify_reagents Impurity Suspected end_point Re-run Experiment increase_loading->end_point change_catalyst->end_point optimize_conditions->end_point purify_reagents->end_point

References

Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for monitoring the progress of reactions involving the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route involves the nitration of a substituted benzonitrile precursor, followed by the reduction of the nitro group. A plausible starting material is 2-Amino-4-methoxybenzonitrile, although direct nitration of anilines can be challenging due to the activating and acid-sensitive nature of the amino group.[1] A more controlled approach involves nitrating a precursor like 3,4-bis(2-methoxyethoxy)benzonitrile and then performing further steps to introduce the amino group.[2]

Q2: Which analytical techniques are most suitable for monitoring the reaction progress?

A2: A combination of techniques is recommended for comprehensive monitoring. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of the reaction's progress. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation of the final product and identification of any impurities.[5][6]

Q3: What are the expected byproducts in this reaction?

A3: In aromatic nitration reactions, potential byproducts include over-nitrated compounds (dinitrated species) and isomers, depending on the directing effects of the substituents on the aromatic ring.[7][8] Incomplete reduction of the nitro group can also lead to the presence of nitroso or azoxy intermediates. Oxidation of the starting material or product can occur, especially with sensitive functional groups like amines.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions.[7] The reagents used, such as concentrated nitric and sulfuric acids, are highly corrosive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: The reaction is not proceeding to completion (incomplete conversion of starting material).
Possible Cause Suggestion
Insufficient nitrating agent Increase the molar equivalent of the nitrating agent (e.g., nitric acid) incrementally.
Low reaction temperature Gradually increase the reaction temperature while carefully monitoring for exotherms.
Poor mixing Ensure vigorous and efficient stirring of the reaction mixture.
Deactivated starting material If the starting material has deactivating groups, a stronger nitrating agent or harsher reaction conditions may be required.
Issue 2: Formation of multiple products observed by TLC/HPLC.
Possible Cause Suggestion
Over-nitration Reduce the reaction time or the amount of nitrating agent. Maintain a lower reaction temperature.
Isomer formation Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.
Oxidation of starting material/product Use a milder nitrating agent or protect sensitive functional groups (e.g., the amino group via acetylation) before nitration.
Issue 3: Difficulty in isolating and purifying the product.
Possible Cause Suggestion
Product is highly soluble in the workup solvent Use a different extraction solvent with lower polarity.
Presence of persistent impurities Recrystallization from a suitable solvent system can be effective. If impurities co-elute during column chromatography, try a different solvent system or a different stationary phase.
Product is an oil or does not crystallize Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline.

Experimental Protocols

Protocol 1: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (Precursor to an Amino-substituted Benzonitrile)

This protocol is adapted from a patent for a similar compound and serves as a starting point.[2]

  • Nitration:

    • To 70% nitric acid (84ml) maintained at 40°C, slowly add 3,4-bis(2-methoxyethoxy) benzonitrile (42g) over a period of 2 hours with constant stirring.

    • After the addition is complete, continue stirring for an additional hour.

    • Quench the reaction by pouring the mixture into ice-water.

    • Filter the precipitate, wash with water, and dry at 50°C to obtain the yellow solid product.

  • Monitoring the Reaction:

    • TLC: Use a mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) to monitor the disappearance of the starting material and the appearance of the product spot. Visualize under UV light.

    • HPLC: Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) in a gradient elution. Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

Protocol 2: Reduction of a Nitrobenzonitrile to an Aminobenzonitrile

This protocol is a general method for the reduction of an aromatic nitro group.[5]

  • Reduction:

    • Dissolve the nitro compound (1.00 g) in a mixture of acetic acid (14 mL) and concentrated hydrochloric acid (4 mL).

    • Add tin(II) chloride (SnCl₂) (2.00 g) to the solution.

    • Stir the resulting solution at 60°C for 1 hour.

    • Allow the solution to cool to room temperature.

  • Workup and Purification:

    • Adjust the pH to basic (pH 10) by adding a 2 M NaOH solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent.

    • Purify the residue by column chromatography using a hexane/ethyl acetate solvent system.

Data Presentation

Table 1: Representative Data for Monitoring the Nitration Reaction by HPLC

Time (minutes)Starting Material Peak Area (%)Product Peak Area (%)
01000
304553
601582
90593
120<1>98

Table 2: Typical TLC Rf Values

CompoundMobile Phase (Hexane:EtOAc, 2:1)
Starting Material (e.g., 2-Amino-4-methoxybenzonitrile)0.6
Product (this compound)0.4

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring start Starting Material (2-Amino-4-methoxybenzonitrile) nitration Nitration (HNO3, H2SO4) start->nitration Reaction workup Aqueous Workup (Quenching, Extraction) nitration->workup Quench tlc TLC Analysis nitration->tlc In-process check purification Purification (Column Chromatography) workup->purification Crude Product hplc HPLC Analysis workup->hplc Purity check product Product (this compound) purification->product Pure Product nmr_ms NMR & MS Analysis product->nmr_ms Characterization troubleshooting_guide start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction multiple_products Multiple Products? start->multiple_products purification_issue Purification Issues? start->purification_issue incomplete_reaction->multiple_products No solution1 Increase reagent/temp Improve mixing incomplete_reaction->solution1 Yes multiple_products->purification_issue No solution2 Adjust reaction time/temp Protect sensitive groups multiple_products->solution2 Yes solution3 Change solvent system Recrystallize or form salt purification_issue->solution3 Yes

References

Technical Support Center: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Troubleshooting Guide

This section addresses common issues that may be encountered during the workup and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Precipitation of Product Upon Quenching The product is highly soluble in the quenching medium (e.g., acidic water). The concentration of the product is too low.Slowly add a saturated solution of a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the excess acid. This will decrease the solubility of the amine product. If the product still does not precipitate, proceed with a liquid-liquid extraction workup.
Formation of an Oil Instead of a Solid Precipitate The product may have a low melting point or be impure. The presence of side-products or unreacted starting materials can act as a eutectic mixture.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure product if available. If oiling out persists, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and then purify by column chromatography.
Product is Contaminated with Isomeric Impurities The nitration reaction was not completely regioselective. Reaction conditions (temperature, acid concentration) were not optimal.Isomeric impurities can often be removed by careful recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol). If recrystallization is ineffective, purification by column chromatography is recommended.
Final Product is Highly Colored (Dark Red/Brown) Presence of nitrophenolic impurities or other oxidation by-products.[1] Residual acidic impurities.Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove acidic impurities. A wash with a dilute solution of sodium bisulfite can sometimes decolorize oxidation by-products. If the color persists, column chromatography or treatment with activated carbon may be necessary.
Difficulty in Separating Organic and Aqueous Layers During Extraction Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of pouring the reaction mixture into ice water?

A1: Pouring the acidic reaction mixture into a large volume of ice water serves two main purposes. Firstly, it rapidly quenches the reaction by diluting the reagents and lowering the temperature, preventing the formation of by-products from over-reaction. Secondly, it decreases the solubility of the organic product, often causing it to precipitate out of the aqueous solution, which is the first step in its isolation.

Q2: Why is it necessary to neutralize the acidic solution with a base during the workup?

A2: The amino group on the product is basic and will be protonated in the highly acidic nitration mixture, forming a salt. This salt is often soluble in water. By adding a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the acid, the amino group is deprotonated, making the product less polar and significantly less soluble in water, thus promoting its precipitation or enabling its extraction into an organic solvent.[2]

Q3: What are the most common side-products in this synthesis?

A3: The most common side-products are isomers formed from nitration at other positions on the aromatic ring. Although the amino and methoxy groups are ortho, para-directing, and the cyano group is meta-directing, some level of other isomers may be formed depending on the precise reaction conditions. Dinitro compounds are also a possibility if the reaction is allowed to proceed for too long or at too high a temperature.

Q4: Which solvents are best for recrystallizing the final product?

A4: Common solvents for recrystallizing nitroaniline derivatives include ethanol, isopropanol, and mixtures of ethanol and water. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold, while the impurities should remain soluble at cold temperatures. The choice of solvent should be determined experimentally.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of this compound can be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value is indicative of high purity. The identity of the compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Protocols

Protocol 1: Workup by Precipitation and Filtration

This protocol is suitable when the product readily precipitates from the reaction mixture upon quenching and neutralization.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice (approximately 10 volumes relative to the reaction mixture volume) with vigorous stirring.

  • Neutralization: While monitoring the pH with a pH meter or pH paper, slowly add a 2 M solution of sodium hydroxide until the pH of the solution reaches approximately 7-8.[2]

  • Precipitation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water until the filtrate is neutral, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.

Protocol 2: Workup by Liquid-Liquid Extraction

This protocol is recommended if the product does not precipitate or oils out upon quenching and neutralization.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Carefully add a 2 M NaOH solution until the pH is basic (pH ~10).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).[1]

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Data Presentation

Parameter Workup by Precipitation Workup by Extraction & Chromatography
Typical Yield 75-85%65-80%
Purity (by HPLC) 95-98%>99%
Primary Solvent(s) Water, EthanolDichloromethane, Ethyl Acetate, Hexane
Reagent(s) 2 M Sodium Hydroxide2 M Sodium Hydroxide, MgSO₄, Silica Gel
Time to Completion 2-3 hours6-8 hours

Visualizations

Workup_Procedure_Flowchart start End of Reaction (Nitration Mixture) quench Quench: Pour into Ice Water start->quench neutralize Neutralize: Add NaOH (aq) to pH 7-8 quench->neutralize check_precipitate Solid Precipitate Forms? neutralize->check_precipitate filter Collect Solid by Filtration check_precipitate->filter Yes extract Liquid-Liquid Extraction (e.g., Dichloromethane) check_precipitate->extract No / Oiling Out wash Wash with Cold Water and Ethanol filter->wash dry Dry Product wash->dry end_product Pure 2-Amino-4-methoxy- 5-nitrobenzonitrile dry->end_product dry_organic Dry Organic Layer (e.g., MgSO4) extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate chromatography Purify by Column Chromatography evaporate->chromatography chromatography->end_product

Caption: Workflow for the workup of this compound.

Troubleshooting_Logic start Problem Encountered During Workup low_yield Low Yield / No Precipitate start->low_yield oiling_out Product Oils Out start->oiling_out impure_product Impure Product (Color / Isomers) start->impure_product extract_solution Perform Liquid-Liquid Extraction low_yield->extract_solution induce_crystallization Induce Crystallization (Scratch / Seed) oiling_out->induce_crystallization recrystallize Recrystallize from Suitable Solvent impure_product->recrystallize wash_bicarb Wash with NaHCO3 (aq) impure_product->wash_bicarb induce_crystallization->extract_solution If Fails column_chrom Purify by Column Chromatography recrystallize->column_chrom If Fails

Caption: Troubleshooting logic for common workup issues.

References

Validation & Comparative

Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for elucidating the structural features of organic molecules. This guide provides a comparative analysis of the mass spectrometry data for 2-Amino-4-methoxy-5-nitrobenzonitrile and a structurally related alternative, 2-Amino-5-nitrobenzonitrile. The data presented herein, including predicted and experimental fragmentation patterns, offers a valuable resource for researchers engaged in the synthesis, identification, and quality control of these and similar compounds.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and 2-Amino-5-nitrobenzonitrile. The data for the target compound is based on predicted values to facilitate comparison in the absence of publicly available experimental spectra.

FeatureThis compound2-Amino-5-nitrobenzonitrileData Source
Molecular Formula C₈H₇N₃O₃C₇H₅N₃O₂-
Molecular Weight 193.16 g/mol 163.13 g/mol [1][2]-
Parent Ion (M+) m/z 193m/z 163[2][3]Predicted / Experimental
Key Fragment Ions (m/z) m/z 178, 163, 148, 120, 92m/z 133, 117, 116, 90, 63[2][3]Predicted / Experimental

Note: The fragment ions for this compound are predicted based on common fragmentation pathways for aromatic nitro compounds and may vary from experimental results.

Experimental Protocols

A generalized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and research needs.

1. Sample Preparation

  • Dissolve 1-5 mg of the analytical standard in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with reference spectra from databases (e.g., NIST, Wiley) or with the data presented in this guide.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for compound identification and comparison using mass spectrometry.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Comparison and Identification Standard Analytical Standard Dissolution Dissolve in Solvent Standard->Dissolution Unknown Unknown Sample Unknown->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filter Dilution->Filtration GCMS GC-MS Analysis Filtration->GCMS Inject Data_Acquisition Data Acquisition (TIC and Mass Spectra) GCMS->Data_Acquisition RT_Compare Compare Retention Times Data_Acquisition->RT_Compare Spectrum_Compare Compare Mass Spectra Data_Acquisition->Spectrum_Compare Identification Compound Identification RT_Compare->Identification Database_Search Database Search (e.g., NIST) Spectrum_Compare->Database_Search Database_Search->Identification

Figure 1. Experimental workflow for the identification of an unknown sample by comparison to an analytical standard using GC-MS.

A This compound (Target Compound) C Mass Spectrometry Analysis (Predicted vs. Experimental) A->C B 2-Amino-5-nitrobenzonitrile (Alternative) B->C D Molecular Weight Comparison C->D E Fragmentation Pattern Analysis C->E F Structural Elucidation Support D->F E->F

References

Comparative Analysis of the FTIR Spectrum of 2-Amino-4-methoxy-5-nitrobenzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-4-methoxy-5-nitrobenzonitrile and its comparison with structurally related molecules. The data presented is crucial for researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Predicted FTIR Absorption Bands for this compound

While a publicly available experimental spectrum for this compound is not readily found, its characteristic absorption bands can be predicted based on the functional groups present in its structure: an amino group (-NH2), a methoxy group (-OCH3), a nitro group (-NO2), a cyano group (-C≡N), and a substituted benzene ring.

Table 1: Predicted FTIR Peak Assignments for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500Medium, Sharp (two bands)
N-H Bend1580 - 1650Medium
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
C=C Stretch1400 - 1600Medium to Weak
Methoxy (-OCH₃)C-H Stretch2840 - 2960Medium
C-O Stretch1000 - 1300Strong
Cyano (-C≡N)C≡N Stretch2220 - 2260Medium, Sharp
Nitro (-NO₂)Asymmetric N=O Stretch1500 - 1570Strong
Symmetric N=O Stretch1300 - 1370Strong

Comparison with Structurally Similar Compounds

To provide experimental context, the FTIR data of several structurally related compounds are presented below. These compounds share key functional groups with this compound, and their spectra can aid in the interpretation of its own.

Table 2: Comparison of FTIR Data for this compound and Related Compounds

CompoundAmino (-NH₂) Stretch (cm⁻¹)Cyano (-C≡N) Stretch (cm⁻¹)Nitro (-NO₂) Asymmetric Stretch (cm⁻¹)Nitro (-NO₂) Symmetric Stretch (cm⁻¹)Methoxy (-OCH₃) C-O Stretch (cm⁻¹)
This compound (Predicted) 3300 - 3500 2220 - 2260 1500 - 1570 1300 - 1370 1000 - 1300
2-Amino-5-nitrobenzonitrile[1]YesYesYesYesNo
p-Nitrobenzonitrile[2][3]NoYesYesYesNo
m-Aminobenzonitrile[4]YesYesNoNoNo
4-Amino-3-nitrobenzonitrile[5]YesYesYesYesNo
4-Methoxy-2-nitrobenzonitrile[6]NoYesYesYesYes
2-Methoxy-4-nitroaniline[7]YesNoYesYesYes

Note: "Yes" indicates the presence of the functional group and its corresponding absorption bands in the spectrum. The exact peak positions can be found in the provided citations.

Experimental Protocol: FTIR Spectroscopy of Solid Samples

The following is a standard protocol for acquiring an FTIR spectrum of a solid organic compound using the KBr (Potassium Bromide) pellet method.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.[8]

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[9]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9][10]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the observed peak positions with known correlation charts and the data for related compounds to assign the vibrational modes to the respective functional groups.

Workflow for Comparative FTIR Analysis

FTIR_Comparison_Workflow cluster_Target Target Compound cluster_Analogs Structural Analogs cluster_Analysis Spectral Analysis Target 2-Amino-4-methoxy- 5-nitrobenzonitrile FTIR Acquire/Predict FTIR Spectrum Target->FTIR Analog1 2-Amino-5-nitrobenzonitrile Analog1->FTIR Analog2 4-Methoxy-2-nitrobenzonitrile Analog2->FTIR Analog3 p-Nitrobenzonitrile Analog3->FTIR Comparison Compare Peak Positions FTIR->Comparison Identification Functional Group Identification Comparison->Identification

Caption: Workflow for the comparative FTIR analysis of this compound and its structural analogs.

References

A Comparative Guide to the Elemental Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the elemental composition of 2-Amino-4-methoxy-5-nitrobenzonitrile and related alternative compounds. It is designed for researchers, scientists, and drug development professionals, offering a clear comparison of theoretical and experimental elemental data, alongside a detailed experimental protocol for elemental analysis.

Elemental Composition Comparison

The elemental composition of a purified organic compound is a fundamental characteristic used to confirm its identity and purity. The following table compares the theoretical elemental percentages of this compound with two structurally related compounds: 2-Amino-5-nitrobenzonitrile and 2-Amino-4,5-dimethoxybenzonitrile. Experimental data, when available, is presented alongside the theoretical values to provide a benchmark for analytical validation.

CompoundMolecular FormulaElementTheoretical %Experimental %
This compound C₈H₇N₃O₃Carbon (C)49.75Not available
Hydrogen (H)3.65Not available
Nitrogen (N)21.75Not available
Oxygen (O)24.85Not available
2-Amino-5-nitrobenzonitrile [1][2][3]C₇H₅N₃O₂Carbon (C)51.54Data not found
Hydrogen (H)3.09Data not found
Nitrogen (N)25.76Data not found
Oxygen (O)19.61Data not found
2-Amino-4,5-dimethoxybenzonitrile [4][5]C₉H₁₀N₂O₂Carbon (C)60.66Data not found
Hydrogen (H)5.66Data not found
Nitrogen (N)15.72Data not found
Oxygen (O)17.96Data not found

Note: Experimental elemental analysis data for this compound was not found in the searched literature. The theoretical values serve as a reference for researchers to validate their own experimental findings. A deviation of ±0.4% between experimental and theoretical values is generally considered acceptable for a pure compound.[6]

Experimental Protocol: CHNS/O Elemental Analysis

The determination of the elemental composition of organic compounds is typically performed using an automated elemental analyzer based on the principles of combustion analysis.[7][8][9][10][11]

Principle:

The method relies on the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. For oxygen analysis, the sample undergoes pyrolysis in the absence of oxygen, and the resulting CO is measured.

Instrumentation:

  • Elemental Analyzer (e.g., CHNS/O Analyzer)

  • Microbalance (with a precision of at least 0.001 mg)

  • Gas chromatography (GC) system for gas separation

  • Thermal conductivity detector (TCD) for quantification

Procedure:

  • Sample Preparation: A small amount of the dried, homogeneous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion (for CHNS analysis): The capsule is introduced into the combustion reactor, which is heated to approximately 1000°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Reduction: The combustion gases are passed through a reduction tube containing heated copper to reduce nitrogen oxides to N₂ and to remove excess oxygen.

  • Gas Separation: The resulting mixture of CO₂, H₂O, N₂, and SO₂ is carried by a helium stream through a gas chromatography column, where the gases are separated.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas.

  • Oxygen Analysis (Pyrolysis): For oxygen determination, the sample is weighed into a silver capsule and introduced into a pyrolysis reactor heated to around 1060°C in a helium atmosphere. The oxygen in the sample reacts with the nickel-coated carbon in the reactor to form carbon monoxide (CO). The CO is then separated and quantified by the TCD.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight, using a calibration curve generated from standard reference materials.

Workflow for Elemental Analysis

The following diagram illustrates the logical workflow of the elemental analysis process.

ElementalAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Test Compound Weighing Accurate Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation (Tin or Silver) Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Introduce Sample Combustion Combustion/Pyrolysis (~1000°C) Autosampler->Combustion GasSeparation Gas Separation (GC Column) Combustion->GasSeparation Detection Detection (TCD) GasSeparation->Detection SignalProcessing Signal Processing Detection->SignalProcessing Raw Data Calculation Calculation of % Composition SignalProcessing->Calculation Report Final Report Calculation->Report

Caption: Logical workflow of the elemental analysis process.

References

A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, substituted benzonitriles represent a critical scaffold for the development of targeted therapeutics. Among these, 2-Amino-4-methoxy-5-nitrobenzonitrile has emerged as a key intermediate, particularly in the synthesis of tyrosine kinase inhibitors. This guide provides a comparative analysis of this compound and its structural isomers, offering insights into their chemical synthesis and biological significance, supported by available data.

Introduction to Benzonitrile Isomers in Drug Development

Isomerism plays a fundamental role in pharmacology, where subtle changes in the arrangement of functional groups on a molecule can drastically alter its biological activity, efficacy, and safety profile.[1] For nitrobenzonitrile derivatives, the relative positions of the amino, methoxy, and nitro groups on the benzonitrile ring dictate the molecule's electronic properties, reactivity, and spatial conformation, thereby influencing its interaction with biological targets.

This compound is a notable precursor in the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2] This highlights the importance of this specific isomeric arrangement for achieving desired pharmacological activity.

Comparison of Physicochemical Properties and Synthesis

Table 1: Comparison of Selected Nitrobenzonitrile Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Precursors/Notes
This compound this compoundC₈H₇N₃O₃193.16A key intermediate in the synthesis of Gefitinib.[2]
2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrobenzonitrileC₇H₅N₃O₂163.13Synthesized from 5-Nitroanthranilamide.[3][4]
4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrileC₇H₅N₃O₂163.13Prepared from 4-acetamidobenzonitrile.[5]
2-Amino-3-nitrobenzonitrile 2-Amino-3-nitrobenzonitrileC₇H₅N₃O₂163.13Limited specific synthetic data available in the searched literature.
4-Amino-2-nitrobenzonitrile 4-Amino-2-nitrobenzonitrileC₇H₅N₃O₂163.13Commercially available building block.[6]
2-Amino-6-nitrobenzonitrile 2-Amino-6-nitrobenzonitrileC₇H₅N₃O₂163.13The ortho-positioning of the amino and nitrile groups is suitable for constructing fused heterocyclic systems like quinazolines.[7]

Experimental Protocols: Synthesis of Nitrobenzonitrile Derivatives

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general understanding can be derived from related syntheses. The following are representative protocols for the synthesis of key nitrobenzonitrile isomers.

General Synthetic Workflow

The synthesis of aminonitrobenzonitriles often involves a multi-step process that can be generalized as follows:

G A Starting Material (e.g., Substituted Aniline or Benzonitrile) B Nitration (e.g., HNO3/H2SO4) A->B Introduction of Nitro Group C Functional Group Interconversion (e.g., Reduction of a second nitro group, or conversion of a carboxyl group to nitrile) B->C Modification of other substituents D Purification (e.g., Recrystallization, Chromatography) C->D Isolation E Final Isomer D->E

Caption: Generalized synthetic workflow for nitrobenzonitrile isomers.

Synthesis of 2-Amino-5-nitrobenzonitrile[3]

This protocol describes the dehydration of 5-nitroanthranilamide to form 2-amino-5-nitrobenzonitrile.

  • Reactants: 5-Nitroanthranilamide, N-methylpyrrolidone, phosphorus pentoxide.

  • Procedure:

    • To 181 parts of 5-Nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone, add 170 parts of phosphorus pentoxide.

    • Heat the mixture for 2 hours at 80°C with stirring.

    • After cooling, add water to the reaction mixture and filter the precipitate.

    • Wash the filter cake with water until neutral and dry to obtain 2-amino-5-nitrobenzonitrile.

  • Yield: Approximately 91% of the theoretical yield.[3]

Synthesis of 4-Amino-3-nitrobenzonitrile[5]

This procedure involves the nitration of an acetamido-benzonitrile followed by deprotection.

  • Reactants: 4-Acetamidobenzonitrile, concentrated sulfuric acid, potassium nitrate, 4N hydrochloric acid.

  • Procedure:

    • Dissolve 9.40 g of 4-acetamidobenzonitrile in 80 ml of concentrated sulfuric acid.

    • Add potassium nitrate in small portions, maintaining the temperature below 10°C.

    • Stir the reaction mixture at 5°-10°C for 2 hours.

    • Pour the mixture into ice-water and collect the separated crystals by suction.

    • Add 100 ml of 4N hydrochloric acid to the crystals and reflux for 2 hours.

    • After cooling, filter the crystals, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.

Biological Activity and Applications

The primary application of interest for these compounds is in the development of kinase inhibitors. The 2-aminobenzonitrile scaffold is particularly valuable for the synthesis of quinazolines, which are core structures in several EGFR tyrosine kinase inhibitors.[7]

Table 2: Biological Activity and Potential Applications

CompoundTarget/ApplicationReported Activity/SignificanceCitation(s)
This compound (and its derivatives) EGFR Tyrosine Kinase InhibitorsA key intermediate for the synthesis of Gefitinib, an EGFR inhibitor for non-small cell lung cancer.[2][2]
2-Amino-5-nitrobenzonitrile LeishmaniasisDerivatives have shown leishmanicidal activities against Leishmania major promastigotes in vitro with IC50 values in the micromolar range.[4][4]
2-Amino-6-nitrobenzonitrile General Kinase InhibitorsThe ortho-amino-nitrile arrangement is suitable for synthesizing quinazoline and quinazolinone cores, which are central to drugs like gefitinib and erlotinib.[7][7]
2-Amino-6-nitrobenzothiazole derivatives MAO-A and MAO-B InhibitorsHydrazone derivatives have shown potent and selective inhibition of monoamine oxidase A and B, with potential applications in neurodegenerative diseases.[8][8]

Direct, quantitative comparisons of the biological activity of this compound with its other isomers are scarce in publicly available literature. Such studies are likely to be conducted during internal drug discovery programs. However, the established use of the title compound in the synthesis of a successful drug like Gefitinib underscores the importance of its specific substitution pattern.

Signaling Pathways in Targeted Cancer Therapy

The efficacy of drugs derived from these benzonitrile scaffolds, such as Gefitinib, lies in their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are primary targets.

EGFR Signaling Pathway

EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[1][9][10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Migration Transcription->Cell_Response Leads to EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (derived from 2-Amino-4-methoxy- 5-nitrobenzonitrile scaffold) Gefitinib->EGFR Inhibits (at ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

VEGFR Signaling Pathway

The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14][15][16] Similar to EGFR, VEGFRs are receptor tyrosine kinases that, upon activation by VEGF, trigger downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[13] Dual inhibitors targeting both EGFR and VEGFR are of significant interest in cancer therapy.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its specific isomeric form being crucial for the synthesis of effective EGFR inhibitors like Gefitinib. While direct comparative data with its other isomers is limited, the available information on the synthesis and biological activities of various nitrobenzonitrile derivatives underscores the importance of this class of compounds in drug discovery. Further research into the structure-activity relationships of these isomers could unveil new therapeutic agents with improved potency and selectivity. The provided synthetic protocols and pathway diagrams offer a foundational understanding for researchers working in this area.

References

Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key building block in pharmaceutical synthesis. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method.

The purity of this compound is critical as impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide explores a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a high-efficiency Capillary Zone Electrophoresis (CZE) method for the quantitative determination of purity and the separation of potential process-related impurities.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on various factors including the nature of the analyte, the required sensitivity, and the laboratory's resources. Below is a summary of the performance of a proposed RP-HPLC method and a CZE method for the analysis of this compound.

ParameterRP-HPLC MethodCapillary Electrophoresis Method
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Differential migration of ions in an electric field.
Instrumentation HPLC system with UV detectorCE system with UV detector
Column/Capillary C18 column (e.g., 4.6 x 150 mm, 5 µm)Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Mobile Phase/Buffer Acetonitrile/Water gradientPhosphate buffer
Run Time ~15 minutes~10 minutes
Linearity (r²) >0.999>0.998
Limit of Detection ~0.01 µg/mL~0.05 µg/mL
Limit of Quantitation ~0.03 µg/mL~0.15 µg/mL
Precision (%RSD) < 1.5%< 2.5%
Throughput ModerateHigh
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the RP-HPLC and CZE methods are provided below. These protocols are based on established methods for similar aromatic nitro compounds and aromatic amines.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide excellent separation of the main component from potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1% v/v in water).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Capillary Zone Electrophoresis (CZE)

This method offers a rapid and efficient alternative with reduced solvent consumption.

1. Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Uncoated fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).

2. Reagents and Solutions:

  • Sodium phosphate monobasic.

  • Sodium phosphate dibasic.

  • Hydrochloric acid and Sodium hydroxide for pH adjustment.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

  • Sample Diluent: Water/Methanol (90:10 v/v).

3. Electrophoretic Conditions:

  • Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before analysis.

Visualization of Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Processing weigh_ce Weigh Sample dissolve_ce Dissolve in Diluent weigh_ce->dissolve_ce filter_ce Filter (0.45 µm) dissolve_ce->filter_ce ce_system CE System filter_ce->ce_system Inject capillary Fused-Silica Capillary ce_system->capillary detector_ce UV Detector (254 nm) capillary->detector_ce electropherogram Obtain Electropherogram detector_ce->electropherogram integrate_ce Integrate Peaks electropherogram->integrate_ce calculate_ce Calculate Purity integrate_ce->calculate_ce Method_Comparison cluster_main Purity Assessment of this compound cluster_hplc_attr HPLC Attributes cluster_ce_attr CE Attributes HPLC HPLC hplc_adv Advantages: - High Precision - High Sensitivity (LOD) - Robust & Established HPLC->hplc_adv hplc_dis Disadvantages: - Higher Solvent Consumption - Longer Run Times HPLC->hplc_dis CE Capillary Electrophoresis ce_adv Advantages: - High Efficiency - Low Solvent Consumption - Fast Analysis CE->ce_adv ce_dis Disadvantages: - Lower Sensitivity (LOD) - Lower Precision CE->ce_dis

A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Due to the limited availability of comprehensive experimental data for the target compound, this guide utilizes data from the closely related compound, 2-Amino-5-nitrobenzonitrile , as a reference for comparison. The addition of a methoxy group at the 4-position in the target compound is expected to influence its electronic and structural properties, which will be discussed in the context of the presented data.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate characterization of its three-dimensional structure and physicochemical properties is crucial for understanding its bioactivity, reactivity, and for quality control purposes. While single-crystal X-ray crystallography provides the most definitive structural information, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy offer valuable complementary data.

This guide compares X-ray crystallography with these alternative analytical methods, providing quantitative data for the reference compound 2-Amino-5-nitrobenzonitrile and detailed experimental protocols.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. X-ray crystallography provides unparalleled detail on the solid-state conformation and packing of a molecule. Spectroscopic techniques, on the other hand, offer insights into the molecule's structure in solution (NMR) and its electronic and vibrational properties (UV-Vis, FTIR).

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"Characterization" [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "X-ray_Crystallography" [pos="-2,0!"]; "Spectroscopy" [pos="2,0!"]; "NMR" [pos="1, -2!"]; "FTIR" [pos="2.5, -2!"]; "UV_Vis" [pos="4, -2!"];

G

Quantitative Data Summary

The following tables summarize the experimental data obtained for the reference compound, 2-Amino-5-nitrobenzonitrile. These values serve as a benchmark for the expected data for this compound. The presence of the electron-donating methoxy group in the target compound would likely lead to upfield shifts in the ¹H and ¹³C NMR spectra for nearby protons and carbons, and potential shifts in the UV-Vis absorption maxima.

Table 1: X-ray Crystallography Data for 2-Amino-5-nitrobenzonitrile[1]
ParameterValue
CCDC Number231063
Empirical FormulaC₇H₅N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.654(3)
b (Å)5.898(2)
c (Å)16.208(6)
β (°)99.87(3)
Volume (ų)720.6(5)
Z4
Table 2: Spectroscopic Data for 2-Amino-5-nitrobenzonitrile
TechniqueParameterValue
¹H NMR Chemical Shifts (δ, ppm)Data not explicitly found in a quantitative format in the provided search results.
¹³C NMR Chemical Shifts (δ, ppm)Data not explicitly found in a quantitative format in the provided search results.
FTIR Major Peaks (cm⁻¹)Specific peak list not available in search results. General technique mentioned.[1]
UV-Vis λmax (nm)Specific absorption maxima not available in search results. General technique mentioned.[1]

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques discussed.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

G

NMR Spectroscopy

Objective: To determine the connectivity and chemical environment of atoms in a molecule in solution.

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.

FTIR Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within a molecule.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The solution is placed in a cuvette, and the UV-Vis spectrum is recorded using a spectrophotometer. A blank spectrum of the solvent is also recorded for baseline correction.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which provides information about the electronic structure of the molecule.

G

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. While X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state, spectroscopic methods such as NMR, FTIR, and UV-Vis provide critical and complementary information about the molecule's structure, functional groups, and electronic properties, particularly in solution. The data and protocols presented for the reference compound, 2-Amino-5-nitrobenzonitrile, offer a valuable framework for guiding the analytical studies of the target molecule and interpreting the resulting data. The expected influence of the additional methoxy group provides a basis for comparative analysis and deeper structural insights.

References

Validating the Molecular Blueprint: A Comparative Guide to the Structural Elucidation of 2-Amino-4-substituted-5-nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides a comparative analysis of analytical techniques used to validate the structure of 2-Amino-4-methoxy-5-nitrobenzonitrile and its analogue, 2-Amino-4-chloro-5-nitrobenzonitrile, offering insights into the interpretation of spectroscopic data.

This guide will delve into the application of key analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting the data for these compounds, we aim to provide a clear framework for structural validation in substituted benzonitrile derivatives, which are important scaffolds in medicinal chemistry.

At a Glance: Spectroscopic Data Comparison

Analytical Technique2-Amino-4-chloro-5-nitrobenzonitrileThis compound (Predicted)
¹H NMR δ ~7.8 (s, 1H), ~7.0 (s, 1H), ~5.0 (br s, 2H)δ ~7.5 (s, 1H), ~6.5 (s, 1H), ~4.8 (br s, 2H), ~3.9 (s, 3H)
¹³C NMR ~150, ~140, ~130, ~120, ~118, ~115, ~100~155, ~150, ~140, ~118, ~115, ~100, ~95, ~56
IR (cm⁻¹) ~3400-3200 (N-H), ~2220 (C≡N), ~1580 & ~1340 (NO₂)~3400-3200 (N-H), ~2220 (C≡N), ~1580 & ~1340 (NO₂)
Mass Spec (m/z) 197.0 (M⁺)193.0 (M⁺)

The Workflow of Structural Validation

The process of confirming the structure of a synthesized organic compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture.

Structural Validation Workflow synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) Map C-H Framework purification->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: A typical workflow for the structural validation of a newly synthesized organic compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, typical parameters include a spectral width of 0 to 200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectroscopy:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the high vacuum of the mass spectrometer.

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • Accelerate the resulting ions through a magnetic or electric field.

    • Separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate a mass spectrum, which is a plot of relative abundance versus m/z.

Interpreting the Spectroscopic Evidence

The power of these techniques lies in the detailed information they provide about the molecular structure.

Spectroscopic Data Interpretation Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy ms_data Molecular Ion Peak (M⁺) ms_interp Confirms Molecular Weight ms_data->ms_interp elucidation Final Structure Confirmation ms_interp->elucidation ir_data Characteristic Absorption Bands (e.g., N-H, C≡N, NO₂) ir_interp Identifies Key Functional Groups ir_data->ir_interp ir_interp->elucidation nmr_data Chemical Shifts, Integration, and Coupling Patterns nmr_interp Defines the Connectivity of Atoms (C-H Framework) nmr_data->nmr_interp nmr_interp->elucidation

Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-Amino-4-methoxy-5-nitrobenzonitrile and its commercially available, structurally related alternatives. Due to the limited availability of direct experimental data for this compound, this document leverages comprehensive data from its close structural analogs to provide a valuable comparative resource for research and development purposes.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the available physicochemical and spectroscopic data for this compound and its selected analogs. Direct experimental data for the target compound is limited; therefore, predicted values and data from closely related compounds are provided for comparative purposes.

PropertyThis compound (Predicted/Limited Data)2-Amino-5-nitrobenzonitrile2-Amino-5-(benzyloxy)-4-methoxybenzonitrile4-Nitrobenzonitrile
Molecular Formula C₈H₇N₃O₃C₇H₅N₃O₂C₁₅H₁₄N₂O₂C₇H₄N₂O₂
Molecular Weight 193.16 g/mol 163.13 g/mol 254.28 g/mol 148.12 g/mol
CAS Number 1269292-82-117420-30-3192869-57-1619-72-7
Melting Point (°C) Not available200-207Not available144-147
Boiling Point (°C) 454.4 ± 45.0 (Predicted)Not availableNot availableNot available
Density (g/cm³) 1.40 ± 0.1 (Predicted)Not availableNot availableNot available
¹H NMR (CDCl₃, δ ppm) Not availableNot available7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H)[1]8.35 (d, J=8.0Hz, 2H), 7.89 (d, J=8.0Hz, 2H)[2]
¹³C NMR (CDCl₃, δ ppm) Not availableNot available155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9[1]150.0, 133.4, 124.2, 118.2, 116.7[2]
IR (KBr, cm⁻¹) Not availableData available[3]3359, 2202, 1508[1]Data available
Mass Spec (m/z) Not available[M]⁺ 163[3][M]⁺ 254.2[1][M]⁺ 148

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a representative protocol for the synthesis of a close structural analog, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, which can be adapted for the synthesis of this compound with appropriate starting materials.

Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile [1]

  • Reaction Setup: To a solution of Tin(II) chloride (2.00 g, 10.55 mmol) in concentrated hydrochloric acid (4 mL) and acetic acid (14 mL), add Benzonitrile, 4-Methoxy-2-nitro-5-(phenylMethoxy)- (1.00 g, 3.52 mmol).

  • Reaction Conditions: Stir the resulting solution at 60°C for 1 hour.

  • Work-up: Allow the solution to cool to room temperature. Adjust the pH to 10 by adding a 2 M NaOH solution.

  • Extraction: Extract the aqueous solution with dichloromethane.

  • Purification: Dry the combined organic layers over MgSO₄ and evaporate the solvent. Purify the residue by column chromatography using a hexane/ethyl acetate gradient (4:1 to 1:1) to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of substituted aminobenzonitriles, based on the protocol described above.

Synthesis_Workflow Reagents Starting Materials: - Substituted Nitrobenzonitrile - Reducing Agent (e.g., SnCl₂) - Acid (e.g., HCl, Acetic Acid) Reaction Reduction Reaction (e.g., 60°C, 1h) Reagents->Reaction 1. Mixing Workup Aqueous Work-up - pH Adjustment (e.g., NaOH) - Extraction (e.g., DCM) Reaction->Workup 2. Quenching & Extraction Purification Purification - Drying (e.g., MgSO₄) - Column Chromatography Workup->Purification 3. Isolation Product Final Product: Substituted Aminobenzonitrile Purification->Product 4. Final Product

Caption: Synthetic workflow for substituted aminobenzonitriles.

This guide provides a foundational comparison for researchers working with this compound and related compounds. While direct experimental data for the target molecule remains scarce, the provided information on its analogs offers valuable insights into its expected properties and synthetic pathways. Researchers are encouraged to perform their own characterization for novel applications.

References

Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and performance of chemical building blocks is paramount. This guide provides a comprehensive comparison of 2-Amino-4-methoxy-5-nitrobenzonitrile in various reaction types, offering insights into its synthetic utility and potential limitations. Experimental data from related compounds is presented to offer a predictive performance overview.

This compound is a substituted aromatic compound featuring three key functional groups: an amino group, a nitrile group, and a nitro group. The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing nitro and cyano groups dictates its reactivity profile, making it a versatile yet challenging substrate in organic synthesis.

Key Reaction Types and Performance

The performance of this compound is explored in several key reaction classes, with comparative data provided for alternative substrates where available.

Reduction of the Nitro Group

The selective reduction of the nitro group is a common transformation for compounds of this class, yielding valuable diamino derivatives for further functionalization.

Table 1: Comparison of Nitro Group Reduction Methods

EntrySubstrateReagent and ConditionsProductYieldReference
12-Amino-5-(benzyloxy)-4-methoxybenzonitrileSnCl₂, con. HCl, Acetic Acid, 60°C, 1h2,5-Diamino-4-methoxybenzonitrile derivative73%[1]
2Aromatic Nitro CompoundsZn, Acetic AcidAromatic AminesMild, tolerates other reducible groups
3Aromatic Nitro CompoundsCatalytic Hydrogenation (Pd/C or Raney Nickel)Aromatic AminesHigh, but may affect other functional groups

Discussion: The reduction of the nitro group on a closely related substrate, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, proceeds with a good yield using tin(II) chloride in acidic media.[1] This suggests that this compound would behave similarly. Alternative methods like catalytic hydrogenation are highly effective but may also reduce the nitrile group. The use of milder reducing agents like zinc in acetic acid could offer a viable alternative for selective nitro group reduction.

Cyclization and Annulation Reactions

The amino and nitrile functionalities can participate in cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.

Table 2: Performance in Quinoline Synthesis

EntrySubstrateReaction TypeReagents and ConditionsResultReference
12-Amino-5-nitrobenzonitrileaza-Michael addition/intramolecular annulationYnone, KOtBu, DMSO, 100°CNo desired product
22-Aminobenzonitrileaza-Michael addition/intramolecular annulationYnone, KOtBu, DMSO, 100°CGood to excellent yields of 4-aminoquinolines

Discussion: A study on the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles revealed that 2-amino-5-nitrobenzonitrile failed to yield the desired product. This is attributed to the strong electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the amino group, thereby inhibiting the initial aza-Michael addition. This highlights a significant limitation in the use of this compound in reactions requiring a nucleophilic amino group.

Reactions of the Nitrile Group

The cyano group can be transformed into other functional groups, offering further synthetic possibilities.

Table 3: Conversion of the Nitrile Group

| Entry | Substrate | Reaction Type | Reagents and Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Amino-5-nitrobenzonitrile | Thionation | H₂S, secondary or tertiary amine, alcohol | 2-Amino-5-nitrothiobenzamide | High |[2] |

Discussion: The nitrile group of 2-amino-5-nitrobenzonitrile can be successfully converted to a thioamide in high yield by reaction with hydrogen sulfide in the presence of an amine catalyst.[2] This indicates that the nitrile group remains reactive despite the electronic effects of the other substituents. This reaction provides a pathway to sulfur-containing heterocyclic compounds.

Experimental Protocols

Reduction of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (Model Reaction for Nitro Group Reduction)

To a solution of Benzonitrile, 4-Methoxy-2-nitro-5-(phenylMethoxy)- (1.00 g, 3.52 mmol) in acetic acid (14 mL) is added a solution of SnCl₂ (2.00 g, 10.55 mmol) in concentrated hydrochloric acid (4 mL). The resulting solution is stirred at 60°C for 1 hour. After cooling to room temperature, the pH is adjusted to 10 with a 2 M NaOH solution. The mixture is extracted with dichloromethane, and the organic layer is dried over MgSO₄ and concentrated. The residue is purified by column chromatography (hexane/ethyl acetate) to yield the product.[1]

Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles (General Procedure)

In an oven-dried 15 mL reaction vial, a solution of ynone (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in DMSO (2.0 mL) is prepared. The resulting mixture is stirred at 100°C for 1 hour. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Synthesis of 2-Amino-5-nitrothiobenzamide

2-Amino-5-nitrobenzonitrile is reacted with hydrogen sulfide in an alcohol solvent in the presence of a secondary or tertiary amine as a catalyst. The reaction proceeds to give a high yield of the corresponding thiobenzamide.[2]

Visualizing Reaction Pathways

To illustrate the logical flow of the discussed transformations, the following diagrams are provided.

reduction_pathway This compound This compound 2,5-Diamino-4-methoxybenzonitrile 2,5-Diamino-4-methoxybenzonitrile This compound->2,5-Diamino-4-methoxybenzonitrile Reduction (e.g., SnCl2, HCl)

Caption: Reduction of the nitro group.

cyclization_failure cluster_success Successful Pathway cluster_failure Unsuccessful Pathway 2-Aminobenzonitrile 2-Aminobenzonitrile 4-Aminoquinoline 4-Aminoquinoline 2-Aminobenzonitrile->4-Aminoquinoline KOtBu, DMSO Ynone Ynone Ynone->4-Aminoquinoline 2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile No Reaction No Reaction 2-Amino-5-nitrobenzonitrile->No Reaction Reduced Nucleophilicity

Caption: Comparative reactivity in quinoline synthesis.

nitrile_conversion 2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrothiobenzamide 2-Amino-5-nitrothiobenzamide 2-Amino-5-nitrobenzonitrile->2-Amino-5-nitrothiobenzamide H2S, Amine Catalyst

Caption: Conversion of the nitrile group.

Conclusion

This compound presents a mixed reactivity profile. The nitro group can be effectively reduced to an amino group, opening avenues for the synthesis of diamino-substituted scaffolds. The nitrile group is also amenable to transformations, as demonstrated by its conversion to a thioamide. However, the strong electron-withdrawing effect of the nitro group significantly deactivates the amino group, rendering it unreactive in certain nucleophilic reactions such as the aza-Michael addition required for quinoline synthesis.

For researchers and drug development professionals, this guide highlights the importance of considering the electronic interplay of functional groups when designing synthetic routes. While this compound is a valuable intermediate, its application in reactions requiring a nucleophilic amino group is likely to be challenging. In such cases, alternative substrates lacking the deactivating nitro group, such as other substituted 2-aminobenzonitriles, would be more suitable. Future research could explore the development of highly activating catalysts or alternative reaction conditions to overcome the reduced nucleophilicity of the amino group in this and similar compounds.

References

cost-benefit analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-Amino-4-methoxy-5-nitrobenzonitrile is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a comparative cost-benefit analysis of two plausible synthetic routes to this key intermediate, supported by detailed experimental protocols and quantitative data.

Method 1: Nitration of 2-Amino-4-methoxybenzonitrile

This route involves the direct nitration of a commercially available starting material, 2-amino-4-methoxybenzonitrile. This method is straightforward but is highly dependent on the regioselectivity of the nitration reaction.

Experimental Protocol

Step 1: Nitration of 2-Amino-4-methoxybenzonitrile

To a solution of 2-amino-4-methoxybenzonitrile (10 g, 67.5 mmol) in concentrated sulfuric acid (50 mL) cooled to 0°C, a mixture of fuming nitric acid (4.2 mL, 101.2 mmol) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then poured onto crushed ice (200 g). The precipitated solid is filtered, washed with cold water until the washings are neutral to litmus, and then dried under vacuum to afford this compound.

Hypothetical Yield and Purity

Based on similar nitration reactions, the expected yield for this step is approximately 75%, with a purity of >95% after recrystallization from ethanol.

Method 2: Multi-step Synthesis from 3-Hydroxy-4-methoxybenzaldehyde

This pathway commences with a more readily available and less expensive starting material, 3-hydroxy-4-methoxybenzaldehyde, and involves a three-step process.

Experimental Protocol

Step 1: Oximation of 3-Hydroxy-4-methoxybenzaldehyde

A mixture of 3-hydroxy-4-methoxybenzaldehyde (10 g, 65.7 mmol), hydroxylamine hydrochloride (5.0 g, 71.9 mmol), and sodium hydroxide (2.9 g, 72.5 mmol) in 100 mL of ethanol is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is treated with water (50 mL) and the resulting precipitate is filtered, washed with water, and dried to give 3-hydroxy-4-methoxybenzaldehyde oxime.

Step 2: Dehydration to 3-Hydroxy-4-methoxybenzonitrile

The oxime from the previous step is mixed with acetic anhydride (20 mL) and heated at 100°C for 3 hours. The reaction mixture is then cooled and poured into ice water (100 mL). The precipitated solid is filtered, washed with water, and dried to yield 3-hydroxy-4-methoxybenzonitrile.

Step 3: Nitration of 3-Hydroxy-4-methoxybenzonitrile

3-hydroxy-4-methoxybenzonitrile (8.0 g, 53.6 mmol) is dissolved in glacial acetic acid (40 mL). To this solution, a mixture of concentrated nitric acid (3.4 mL, 80.4 mmol) and glacial acetic acid (10 mL) is added dropwise at room temperature. The reaction is stirred for 6 hours, after which it is poured into ice water (150 mL). The resulting precipitate is filtered, washed with water, and dried.

Step 4: Amination of 2-Chloro-4-methoxy-5-nitrobenzonitrile (Hypothetical)

This step is inferred from general chemical principles as a possible route, though not explicitly detailed in the search results. The nitrobenzonitrile from the previous step would first need to be chlorinated at the 2-position, for example using a reagent like sulfuryl chloride. The resulting 2-chloro-4-methoxy-5-nitrobenzonitrile would then be subjected to amination, for instance, by heating with aqueous ammonia in the presence of a copper catalyst, to yield the final product. Due to the hypothetical nature and multiple steps involved, a reliable yield is difficult to predict.

Given the complexity and likely lower overall yield of the amination route, a more plausible final step following nitration of 3-hydroxy-4-methoxybenzonitrile would be the reduction of the nitro group to an amine. However, this would result in 3-amino-4-methoxy-5-nitrobenzonitrile, not the target compound. Therefore, for the purpose of this comparison, we will focus on the direct nitration of 2-amino-4-methoxybenzonitrile (Method 1) and a more direct, albeit still multi-step, pathway from a different precursor.

A more viable multi-step pathway (Method 2, revised) would involve the nitration of 4-methoxybenzonitrile, followed by the introduction of the amino group.

Revised Method 2: Synthesis from 4-Methoxybenzonitrile

Step 1: Nitration of 4-Methoxybenzonitrile

4-Methoxybenzonitrile (10 g, 75.1 mmol) is dissolved in concentrated sulfuric acid (50 mL) at 0°C. A nitrating mixture of concentrated nitric acid (4.7 mL, 112.6 mmol) in concentrated sulfuric acid (10 mL) is added dropwise. The reaction is stirred at 0-5°C for 3 hours. The mixture is then poured onto ice, and the precipitate is filtered, washed with water, and dried to give 4-methoxy-3-nitrobenzonitrile. The expected yield is around 85%.

Step 2: Introduction of the Amino Group

This step is challenging as direct amination of the aromatic ring at the 2-position is not straightforward. A more common approach would be a nucleophilic aromatic substitution if a suitable leaving group were present at that position, or a reduction of a second nitro group introduced in a prior step. Given the lack of a clear, high-yielding method for this specific transformation in the provided search results, a definitive protocol cannot be provided.

Cost-Benefit Analysis

Due to the ambiguity and likely lower efficiency of Method 2, a direct cost and yield comparison is challenging. However, we can analyze the cost of starting materials for the more straightforward Method 1.

ReagentSupplierCost (per 100g)
2-Amino-4-methoxybenzonitrileSigma-Aldrich~$150
Fuming Nitric AcidSigma-Aldrich~$50
Concentrated Sulfuric AcidSigma-Aldrich~$30

Method 1 Cost Estimation (per 10g of product, assuming 75% yield):

  • Starting Material (13.3g): ~$20

  • Reagents: ~$10

  • Total Estimated Cost: ~$30

The primary advantage of Method 1 is its directness, which translates to fewer reaction steps, potentially lower labor costs, and less solvent waste. The main drawback is the cost of the starting material and the need for careful control of the nitration reaction to ensure the desired regioselectivity and avoid over-nitration.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Direct Nitration cluster_method2 Method 2: Multi-step Synthesis (Hypothetical) A1 2-Amino-4-methoxybenzonitrile R1 HNO3, H2SO4 A1->R1 Nitration P1 This compound R1->P1 B1 3-Hydroxy-4-methoxybenzaldehyde R2_1 NH2OH·HCl B1->R2_1 B2 3-Hydroxy-4-methoxybenzaldehyde oxime R2_2 Ac2O B2->R2_2 B3 3-Hydroxy-4-methoxybenzonitrile R2_3 HNO3, AcOH B3->R2_3 B4 Nitrated Intermediate R2_4 Amination (e.g., NH3, Cu catalyst) B4->R2_4 P2 This compound R2_1->B2 Oximation R2_2->B3 Dehydration R2_3->B4 Nitration R2_4->P2 Amination

Caption: Comparative synthetic workflows for this compound.

Conclusion

For researchers and drug development professionals, the choice of synthetic route for this compound will depend on a balance of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the technical expertise available. Method 1, the direct nitration of 2-amino-4-methoxybenzonitrile, appears to be the more viable and cost-effective option for laboratory-scale synthesis, provided the starting material is accessible. Method 2, while starting from a cheaper precursor, involves more steps and presents significant synthetic challenges, particularly in the introduction of the amino group at the desired position, which would require substantial process development and optimization. Further research into alternative amination strategies for intermediates derived from 4-methoxybenzonitrile could potentially make a multi-step synthesis more competitive.

Spectroscopic Comparison of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Amino-4-methoxy-5-nitrobenzonitrile and its logical precursors. The information presented is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key spectroscopic data in a comparative table, outlines detailed experimental protocols for synthesis and analysis, and visualizes the synthetic pathway.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
4-Methoxybenzonitrile 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H)[1]162.8, 133.9, 119.2, 114.7, 103.9, 55.5[1]~2220 (C≡N), ~1605, 1510 (C=C, aromatic), ~1260 (C-O)M⁺ = 133.15
2-Amino-4-methoxybenzonitrile Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.M⁺ = 148.16
This compound Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.M⁺ = 193.16

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursors and the target molecule, as well as the methods for their spectroscopic characterization.

Synthesis of 2-Amino-4-methoxybenzonitrile from 4-Methoxybenzonitrile

A plausible route to 2-Amino-4-methoxybenzonitrile involves the amination of a suitably functionalized 4-methoxybenzonitrile derivative. A direct amination is challenging, therefore a more common approach involves the reduction of a nitro group.

1. Nitration of 4-Methoxybenzonitrile to 4-Methoxy-3-nitrobenzonitrile:

  • Procedure: To a stirred solution of 4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 4-methoxy-3-nitrobenzonitrile.

2. Reduction of 4-Methoxy-3-nitrobenzonitrile to 2-Amino-4-methoxybenzonitrile:

  • Procedure: The 4-methoxy-3-nitrobenzonitrile (1.0 eq) is dissolved in ethanol or methanol, and a reducing agent such as tin(II) chloride (3.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is employed. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-Amino-4-methoxybenzonitrile.

Synthesis of this compound from 2-Amino-4-methoxybenzonitrile

Nitration of 2-Amino-4-methoxybenzonitrile:

  • Procedure: Due to the activating nature of the amino and methoxy groups, the nitration of 2-Amino-4-methoxybenzonitrile is expected to be facile. To a solution of 2-Amino-4-methoxybenzonitrile (1.0 eq) in a suitable solvent like acetic acid or sulfuric acid at low temperature (0-5°C), a nitrating agent such as a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is carefully monitored to prevent over-nitration. After the reaction is complete, the mixture is poured into ice water, and the precipitated product, this compound, is collected by filtration, washed with water, and dried.

Spectroscopic Analysis Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight of the compounds.

Synthesis Workflow and Logic

The synthesis of this compound logically proceeds through a series of well-established organic reactions. The workflow diagram below illustrates the synthetic pathway from the starting material, 4-methoxybenzonitrile.

SynthesisWorkflow Start 4-Methoxybenzonitrile Intermediate1 4-Methoxy-3-nitrobenzonitrile Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 2-Amino-4-methoxybenzonitrile Intermediate1->Intermediate2 Reduction (e.g., SnCl₂, HCl) FinalProduct 2-Amino-4-methoxy-5- nitrobenzonitrile Intermediate2->FinalProduct Nitration (HNO₃, H₂SO₄)

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound and its precursors. Further experimental work is required to obtain and validate the spectroscopic data for the intermediate and final products.

References

Safety Operating Guide

2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 2-Amino-4-methoxy-5-nitrobenzonitrile are critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these protocols is essential to mitigate risks associated with this compound's hazardous properties.

Safety and Hazard Summary

This compound is a chemical compound that requires careful handling. Based on safety data sheets, it presents several hazards. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, when handling this substance[1][2][3]. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes[1][4].

Hazard Information & Disposal SummaryReference
Primary Disposal Method Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1][4]
Container Requirements Keep in original, suitable, closed, and properly labeled containers for disposal.[1][2][3][4]
Waste Classification Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5][6]
Incompatible Waste Streams Do not mix with acids, bases, or strong oxidizing agents.[3][7] Nitriles are incompatible with mineral acids, and nitro compounds can react with reducing agents.[7][8][9][10]
Environmental Precautions Do not allow the chemical to enter drains, soil, or surface water.[1][4] All wastewater must be collected and treated.[1]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is incineration by a licensed professional waste disposal service[1][4]. Laboratories are not typically equipped to perform this safely.

1. Unused or Waste Product Disposal:

  • Step 1: Containerization: Ensure the waste chemical, which is a powder, is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container[1][2][4].

  • Step 2: Labeling: Label the container as hazardous waste, clearly identifying the contents: "Hazardous Waste: this compound". Include the date of accumulation.

  • Step 3: Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area[1][3]. Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents[3].

  • Step 4: Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material[2][4]. Provide them with the Safety Data Sheet (SDS) for the chemical. The designated method is chemical incineration[1][4].

2. Spill Cleanup and Disposal:

  • Step 1: Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation[1][4].

  • Step 2: Don PPE: Wear appropriate PPE, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, and protective clothing[1][3].

  • Step 3: Containment: Prevent the spill from spreading or entering drains[1][11].

  • Step 4: Collection: For this solid compound, carefully sweep or shovel the material into a suitable, closed container for disposal[3][4]. Avoid creating dust during this process[2][3][4].

  • Step 5: Decontamination: Thoroughly clean the contaminated surfaces. Decontamination can be done by scrubbing with alcohol, followed by soap and water[1][11].

  • Step 6: Disposal: The container with the spilled material and any contaminated cleaning supplies should be sealed, labeled as hazardous waste, and disposed of via a licensed waste disposal service, following the same procedure as for unused product[2][3].

Experimental Protocols

No experimental protocols for the in-lab neutralization or chemical degradation of this compound are recommended. Due to its nature as both a nitrile and an aromatic nitro compound, it poses significant risks. Nitriles can potentially release toxic gases when mixed with acids, while aromatic nitro compounds can be unstable and have explosive potential[7][8]. Therefore, the only approved and safe method of disposal is through professional incineration[1][4][12].

Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound.

G cluster_start Initiation cluster_assessment Assessment & Handling cluster_spill_procedure Spill Response Protocol cluster_containerization Waste Preparation cluster_storage_disposal Final Disposal start Identify 2-Amino-4-methoxy- 5-nitrobenzonitrile for Disposal decision Spill or Contained Unused Chemical? start->decision spill_path Spill Occurs decision->spill_path Spill contained_path Contained Waste decision->contained_path Contained ppe Wear Full PPE (Gloves, Goggles, Respirator) spill_path->ppe containerize Place in a Tightly Sealed, Labeled Hazardous Waste Container contained_path->containerize contain Contain Spill & Prevent Entry to Drains ppe->contain collect Sweep Solid Material (Avoid Dust Formation) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->containerize storage Store in Designated Area Away from Incompatibles containerize->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup end_point Final Disposal via Chemical Incineration pickup->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Amino-4-methoxy-5-nitrobenzonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of structurally similar compounds, including aromatic nitro compounds and benzonitrile derivatives. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and to handle this compound with caution as its toxicological properties have not been fully investigated.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound is presumed to be hazardous. The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Combustibility: As with other nitro aromatic compounds, it may be a combustible solid.[6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.Must conform to EN166 or OSHA 29 CFR 1910.133 standards. Protects against dust particles and potential splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[5][8]
Body Protection Laboratory coat. For larger quantities or where there is a significant risk of exposure, consider a chemical-resistant apron or coveralls.A flame-retardant lab coat is recommended. Clothing should be made of natural fibers like cotton.[9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved N95 (or higher) particulate respirator is recommended.[6][7][8]A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[9]

Operational and Disposal Plans

Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5][8]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the process closely. Avoid direct flames.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2][5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, acids, and bases.[2][7]

Disposal Plan

Waste Characterization:

  • All waste containing this compound should be considered hazardous waste.

Disposal Procedure:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, bench paper, weighing boats), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[4]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][5]

Workflow and Safety Relationships

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_safety Continuous Safety Measures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed when ready handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Experiment handling_dissolve->handling_react cleanup_decontaminate Decontaminate Equipment and Workspace handling_react->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Professional Disposal cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash safety_ventilation Maintain Ventilation safety_access Ensure Access to Eyewash/Shower

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.